Isorosmanol
説明
This compound is a natural product found in Salvia officinalis, Salvia, and other organisms with data available.
Structure
3D Structure
特性
IUPAC Name |
(1R,8R,9R,10S)-3,4,9-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-17,21-23H,5-7H2,1-4H3/t15-,16+,17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVPWKDITRJELA-CLWJZODNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(=O)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318169 | |
| Record name | Isorosmanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93780-80-4 | |
| Record name | Isorosmanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93780-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isorosmanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93780-80-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Chemical Architecture of Isorosmanol: A Technical Guide for Researchers
An In-depth Examination of the Structure, Properties, and Biological Significance of a Key Abietane Diterpene
Isorosmanol, a naturally occurring phenolic diterpene, has garnered significant attention within the scientific community for its notable biological activities, including antioxidant and neuroprotective effects.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical and spectroscopic properties, detailed experimental protocols for its isolation, and an exploration of its role in cellular signaling pathways, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Structure and Nomenclature
This compound is classified as an abietane-type diterpene lactone, a class of organic compounds characterized by a tetracyclic hydrocarbon skeleton.[2] Its molecular structure is intricate, featuring a fused ring system with multiple stereocenters, a catechol moiety essential for its antioxidant activity, and a lactone ring.[2][3]
The systematic IUPAC name for this compound is (1R,8R,9R,10S)-3,4,9-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.0¹,¹⁰.0²,⁷]hexadeca-2,4,6-trien-15-one .[4] It is an isomer of other well-known diterpenes found in rosemary, such as rosmanol and epirosmanol, differing in the stereochemistry of the hydroxyl groups.[4][5] This structural variance plays a critical role in its biological efficacy.
Key Structural Features:
-
Abietane Skeleton: A core tetracyclic diterpene framework.
-
Catechol Group: Two adjacent hydroxyl groups on the aromatic ring, which are crucial for its free-radical scavenging properties.
-
Lactone Ring: A cyclic ester functional group integrated into the ring system.
-
Multiple Chiral Centers: Contributing to its specific three-dimensional conformation and biological target specificity.
Below is a 2D representation of the chemical structure of this compound.
Physicochemical and Spectroscopic Data
The precise characterization of this compound is fundamental for its application in research and development. The following tables summarize its key quantitative properties and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₆O₅ | [4] |
| Molecular Weight | 346.4 g/mol | [4] |
| CAS Number | 93780-80-4 | [4] |
| Appearance | Colorless crystals or white powder | |
| Melting Point | 227°C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Table 2: Spectroscopic Data for this compound
This table presents a compilation of spectroscopic data essential for the structural elucidation and identification of this compound.
| Spectroscopic Technique | Data |
| UV-Vis (in EtOH) | λmax (log ε): 207 (4.44), 227 (sh, 4.02), 286 (3.23) nm |
| Infrared (IR, Nujol) | νmax: 3560, 3380, 1710, 1450, 1380, 1368, 1340, 1265, 1015, 980 cm⁻¹ |
| Mass Spectrometry (MS) | m/z (%): 346 (M+, 100), 302 (77), 300 (71), 273 (40), 257 (29), 245 (35), 233 (50), 232 (57), 231 (64), 219 (45), 205 (44) |
| ¹H-NMR (in acetone-d₆) | δ (ppm): 0.92 (3H, s), 1.03 (3H, s), 1.20 (6H, d, J=6.6Hz), 1.42 (1H, d, J=4.3Hz), 1.4-2.8 (5H), 3.30 (2H), 4.34 (2H, D₂O addition 1H, t, J=4.3Hz), 5.16 (1H, d, J=4.3Hz), 6.81 (1H, s), 7.4 (2H) |
Experimental Protocols
The isolation and purification of this compound from its natural sources, primarily from the leaves of Rosmarinus officinalis (rosemary) and Salvia officinalis (sage), are critical for obtaining high-purity material for research.
Protocol 1: Isolation and Purification of this compound from Rosmarinus officinalis
This protocol is adapted from established methodologies for the extraction and purification of abietane diterpenes from rosemary.
1. Plant Material and Extraction:
- Dried and powdered leaves of Rosmarinus officinalis are used as the starting material.
- The powdered leaves are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often with the aid of sonication or maceration to enhance efficiency.
2. Fractionation:
- The crude extract is concentrated under reduced pressure to yield a residue.
- This residue is then subjected to column chromatography on silica gel.
- A gradient elution system is employed, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate or acetone.
3. Purification:
- Fractions containing this compound, as monitored by Thin Layer Chromatography (TLC), are combined.
- Further purification is achieved through repeated column chromatography, often on Sephadex LH-20, using a solvent system like isopropanol.
- The final purification step may involve preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound as colorless crystals.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its neuroprotective properties being of particular interest. It has been shown to protect neuronal cells from toxicity induced by beta-amyloid (Aβ), a key factor in the pathology of Alzheimer's disease.
Neuroprotective Mechanism of Action
This compound's neuroprotective effects are, in part, mediated through the modulation of apoptotic pathways. In the context of Aβ-induced neurotoxicity, there is often an upregulation of pro-apoptotic proteins, such as Bax, and a downregulation of anti-apoptotic proteins, like Bcl-2. This compound has been observed to counteract these changes, thereby promoting neuronal cell survival.
The following diagram illustrates the logical workflow of Aβ-induced apoptosis and the protective intervention by this compound.
Caption: Neuroprotective action of this compound against Aβ-induced apoptosis.
In this pathway, beta-amyloid stress leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift disrupts mitochondrial integrity, leading to the release of cytochrome c, which in turn activates caspases and culminates in apoptosis. This compound intervenes by inhibiting the upregulation of Bax and promoting the expression of Bcl-2, thereby preserving mitochondrial function and preventing the downstream activation of the apoptotic cascade.
This technical guide provides a foundational understanding of the chemical structure and properties of this compound. Further research into its mechanisms of action and potential therapeutic applications is warranted and will be of great value to the scientific and drug development communities.
References
- 1. Catalytic Antioxidant Activity of Two Diterpenoid Polyphenols of Rosemary, Carnosol, and this compound, against Lipid Oxidation in the Presence of Cysteine Thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.washington.edu [chem.washington.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. rsc.org [rsc.org]
Isorosmanol Biosynthesis in Rosmarinus officinalis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinus officinalis L. (rosemary) is a plant of significant interest in the pharmaceutical and food industries due to its rich composition of bioactive diterpenes. Among these, isorosmanol, a phenolic abietane diterpene, has garnered attention for its potent antioxidant properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in rosemary, detailing the enzymatic steps, relevant experimental protocols, and quantitative data.
The this compound Biosynthesis Pathway: From GGPP to a Potent Antioxidant
The biosynthesis of this compound in Rosmarinus officinalis is a multi-step process that begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into two major stages: the formation of the key intermediate, carnosic acid, and its subsequent oxidation to this compound.
Biosynthesis of Carnosic Acid
The initial steps leading to carnosic acid are well-defined and involve the sequential action of three types of enzymes: a class II diterpene synthase, a class I diterpene synthase, and a series of cytochrome P450 monooxygenases.
The pathway commences with the cyclization of GGPP, catalyzed by copalyl diphosphate synthase (CPS) , to form (+)-copalyl diphosphate ((+)-CPP). Subsequently, kaurene synthase-like (KSL) enzymes, specifically miltiradiene synthases, convert (+)-CPP to the tricyclic olefin intermediate, miltiradiene.
The final steps towards carnosic acid involve a series of oxidative reactions catalyzed by cytochrome P450 enzymes (CYPs) belonging to the CYP76AH and CYP76AK subfamilies. Miltiradiene undergoes spontaneous oxidation to abietatriene, which is then hydroxylated by a ferruginol synthase (CYP76AH subfamily) to produce ferruginol. Further hydroxylations and oxidations, catalyzed by other specific CYPs, lead to the formation of carnosic acid.
Formation of this compound from Carnosic Acid
The conversion of carnosic acid to this compound is primarily an oxidative process. While the dedicated enzymatic machinery for this specific step in Rosmarinus officinalis is not yet fully elucidated, evidence points towards both spontaneous, non-enzymatic oxidation and potential enzymatic involvement.
Carnosic acid is highly susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS). This can lead to the formation of several derivatives, including carnosol, rosmanol, and this compound.[1][2] This spontaneous oxidation is a key aspect of the antioxidant activity of carnosic acid, where it acts as a scavenger of free radicals.[1][3]
There is also evidence to suggest the potential involvement of enzymes, such as peroxidases, in the oxidation of carnosic acid. Carnosic acid can act as a substrate for peroxidase systems, which could contribute to the formation of its various oxidized derivatives, including this compound.[4] However, the specific peroxidases or other enzymes responsible for the in vivo conversion of carnosic acid to this compound in rosemary have not been definitively identified and characterized.
Signaling Pathways and Logical Relationships
The following diagram illustrates the biosynthetic pathway from GGPP to this compound, highlighting the key intermediates and enzyme classes involved.
Caption: this compound biosynthesis pathway in Rosmarinus officinalis.
Experimental Workflows
The elucidation of the carnosic acid biosynthesis pathway has largely relied on heterologous expression of candidate genes in microbial systems, followed by in vitro enzyme assays. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for enzyme characterization.
Quantitative Data
Quantitative data on the specific enzyme kinetics for each step in the this compound pathway is limited in the literature. However, studies on the heterologous expression of the upstream enzymes have provided some insights into their activity.
| Enzyme | Substrate | Product(s) | Host System for Expression | Reference(s) |
| RoCPS1 | Geranylgeranyl Pyrophosphate | (+)-Copalyl Diphosphate | S. cerevisiae, N. benthamiana | |
| RoKSL1 / RoKSL2 | (+)-Copalyl Diphosphate | Miltiradiene | S. cerevisiae, N. benthamiana | |
| CYP76AH subfamily | Abietatriene | Ferruginol | S. cerevisiae | |
| CYP76AK subfamily | Ferruginol & Intermediates | Carnosic Acid | S. cerevisiae |
Note: Ro refers to Rosmarinus officinalis.
Experimental Protocols
Heterologous Expression in Saccharomyces cerevisiae
-
Gene Synthesis and Cloning: Codon-optimized synthetic cDNAs for candidate genes (CPS, KSL, CYPs) are cloned into yeast expression vectors (e.g., pESC series).
-
Yeast Transformation: S. cerevisiae strains (e.g., WAT11) are transformed with the expression constructs using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Culture Conditions: Transformed yeast cells are grown in selective synthetic complete medium lacking the appropriate nutrient for plasmid selection. Gene expression is induced by transferring cells to a galactose-containing medium.
-
Microsome Isolation: Yeast cells are harvested, washed, and disrupted (e.g., by glass bead vortexing). The cell lysate is centrifuged to pellet cell debris, and the supernatant is then ultracentrifuged to pellet the microsomal fraction containing the expressed membrane-bound enzymes (CYPs).
In Vitro Enzyme Assays
-
Reaction Mixture: The assay mixture typically contains the isolated microsomes (or purified soluble enzymes), the appropriate substrate (e.g., GGPP, (+)-CPP, abietatriene, or ferruginol), a buffer (e.g., potassium phosphate buffer, pH 7.5), and necessary cofactors (e.g., NADPH for CYPs, MgCl₂ for terpene synthases).
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Extraction: The reaction is stopped by the addition of a solvent (e.g., ethyl acetate). The products are then extracted into the organic phase.
-
Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for initial identification. For structural confirmation, larger-scale assays are performed, and the products are purified (e.g., by HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
The biosynthesis of this compound in Rosmarinus officinalis is a complex process that is well-understood up to the formation of its precursor, carnosic acid. The subsequent conversion to this compound appears to be a result of oxidative processes that can be both spontaneous and potentially enzyme-mediated. Further research is required to identify and characterize the specific enzymes, if any, that catalyze the final step in this compound biosynthesis. A deeper understanding of this pathway will be instrumental in harnessing the full potential of this valuable bioactive compound for pharmaceutical and other applications.
References
- 1. Cytochromes P450: History, Classes, Catalytic Mechanism, and Industrial Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. | Semantic Scholar [semanticscholar.org]
- 3. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and pro-oxidant properties of active rosemary constituents: carnosol and carnosic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Isorosmanol: A Technical Guide to its Natural Sources, Distribution, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorosmanol is a phenolic abietane diterpene that has garnered significant interest in the scientific community for its potent antioxidant and anti-inflammatory properties. Found predominantly in species of the Lamiaceae family, this natural compound is structurally related to other well-known bioactive diterpenes such as carnosic acid, carnosol, and its isomer, rosmanol. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound, detailed experimental protocols for its extraction and quantification, and an in-depth look at the signaling pathways it modulates, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution of this compound
This compound is primarily biosynthesized in the leaves and aerial parts of various plants belonging to the Lamiaceae family. Its presence is most notably documented in rosemary (Rosmarinus officinalis, now classified as Salvia rosmarinus) and several species of sage (Salvia). The concentration of this compound in these plants can be influenced by a variety of factors, including geographical location, climate, and environmental stressors such as drought.[1]
Quantitative Distribution
The following table summarizes the quantitative data available for this compound and its isomers in various plant sources. It is important to note that much of the available quantitative research has focused on the more abundant related compounds, and data specifically for this compound is limited. Where data for this compound is not available, data for its closely related isomer, epirosmanol, is provided as a proxy to indicate potential abundance.
| Plant Species | Compound | Concentration (µg/g of dry weight) | Plant Part | Extraction Method | Analytical Method | Reference |
| Salvia officinalis (Sage) | Epirosmanol | 200.16 ± 6.31 | Aerial Parts | Ultrasonic-Assisted Extraction | UHPLC-QTOF-MS/MS | [2] |
| Salvia rosmarinus (Rosemary) | Epirosmanol | 225.94 ± 4.49 | Aerial Parts | Ultrasonic-Assisted Extraction | UHPLC-QTOF-MS/MS | [2] |
| Rosmarinus officinalis (Rosemary) | Rosmanol | 0.13 - 0.45 | Leaves | Microwave-Assisted Extraction | Not Specified | [3] |
| Rosmarinus officinalis (Rosemary) | Rosmanol | ~3.79 | Leaves | Stirring Extraction | Not Specified | [3] |
| Rosmarinus officinalis (Rosemary) | Rosmanol | ~3.50 | Leaves | Ultrasound Probe-Assisted Extraction | Not Specified | [3] |
| Rosmarinus officinalis (Rosemary) | Rosmanol | ~3.47 | Leaves | Ultrasound Bath-Assisted Extraction | Not Specified | [3] |
Experimental Protocols
The accurate extraction and quantification of this compound are critical for research and development. Below are detailed methodologies for commonly employed extraction and analytical techniques.
Extraction Protocols
This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to efficient extraction of bioactive compounds.
-
Sample Preparation: Dry the aerial parts (leaves and stems) of the plant material at 40°C to a constant weight. Grind the dried material into a fine powder.[2]
-
Extraction Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL falcon tube.
-
Add 20 mL of methanol to the tube.
-
Place the tube in an ultrasonic bath with the following conditions:
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. To ensure exhaustive extraction, the pellet can be re-extracted with an additional 20 mL of methanol.
-
Combine the supernatants and evaporate to dryness under a vacuum at 40°C.[2]
-
MAE employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process.
-
Sample Preparation: Dry fresh rosemary leaves at 40-50°C to a constant weight and grind into a fine powder (e.g., particle size ≤ 0.5 mm).[3]
-
Extraction Procedure:
-
Weigh 1.0 g of the powdered rosemary leaves and place it into a microwave extraction vessel.
-
Add 20 mL of 80% methanol in water (v/v) to the vessel.[3]
-
Securely cap the vessel and place it in a microwave extractor with the following parameters:
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to remove plant residue. The resulting filtrate can be used for analysis.[3]
-
Analytical Protocols
HPLC-UV is a robust and widely used technique for the quantification of phenolic diterpenes.
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm), a UV-Vis detector, a binary or quaternary pump, and an autosampler.[5]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detection Wavelength: Typically around 280 nm for phenolic compounds.
-
A gradient elution is commonly used to achieve optimal separation.
-
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. Quantify the this compound content in the samples by comparing the peak area to the calibration curve.
LC-MS/MS provides higher sensitivity and selectivity, making it ideal for detecting low concentrations of this compound in complex matrices.[5]
-
Instrumentation: An LC system (as described for HPLC-UV) coupled to a tandem mass spectrometer.
-
Chromatographic Conditions: Similar to the HPLC-UV method.
-
Mass Spectrometry Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for phenolic compounds.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions for this compound.[2]
-
-
Quantification: Similar to HPLC-UV, quantification is achieved by comparing the response to a calibration curve prepared with a certified reference standard.
Biological Activities and Signaling Pathways
This compound and its isomers exhibit a range of biological activities, with their anticancer and anti-inflammatory effects being of particular interest. These effects are mediated through the modulation of several key intracellular signaling pathways.
Anticancer Activity
The anticancer properties of this compound and its related compounds are attributed to their ability to induce apoptosis, cause cell cycle arrest, and modulate critical signaling pathways that are often dysregulated in cancer.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling network that regulates cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway by downregulating the phosphorylation of the pro-proliferative Extracellular signal-Regulated Kinase (ERK1/2) while activating the pro-apoptotic p38 MAPK.
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting proliferation and inhibiting apoptosis. This compound has been shown to inhibit the activation of NF-κB.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often persistently activated in cancer cells, promoting proliferation, survival, and angiogenesis. This compound and its isomers have been demonstrated to inhibit the STAT3 signaling pathway.[5]
Experimental Workflow for Studying Signaling Pathways
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cancer cell signaling pathways.
Conclusion
This compound is a promising natural compound with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. Its presence in common herbs like rosemary and sage makes it an accessible target for natural product research. This guide has provided a foundational overview of its natural sources, methods for its extraction and analysis, and its mechanisms of action at the molecular level. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential for clinical applications. The detailed protocols and pathway diagrams presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.
References
Isorosmanol: A Technical Deep Dive into its Discovery, Bioactivity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorosmanol, a phenolic abietane diterpene predominantly found in Rosmarinus officinalis (rosemary), has emerged as a compound of significant interest due to its potent biological activities. First identified in 1984, this compound shares a close structural relationship with other well-known antioxidant diterpenes from rosemary, such as rosmanol and carnosol. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, alongside a detailed exploration of its antioxidant, anti-inflammatory, and anticancer properties. This document summarizes available quantitative data, presents detailed experimental protocols for its study, and visualizes the key signaling pathways it modulates, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Discovery and Historical Background
This compound was first isolated and its structure elucidated in 1984 by Japanese researchers Nobuji Nakatani and Reiko Inatani.[1][2] Their work on the antioxidative constituents of rosemary led to the identification of two new compounds, epirosmanol and this compound.[1] This research was pivotal as it also involved a revision of the structure of a previously identified compound, rosmanol, to which this compound is an isomer.[1][2]
The initial isolation was conducted from the leaves of Rosmarinus officinalis L.[1] The structural determination of this compound as 6α,11,12-trihydroxy-7,10-(epoxymethano)abieta-8,11,13-trien-20-one was achieved through chemical and spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Nuclear Overhauser Effect (NOE) experiments.[1] This foundational work laid the groundwork for subsequent investigations into the biological activities of this and other related diterpenes from rosemary.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied. While specific quantitative data for this compound is somewhat limited in the literature compared to its isomers, the available information, supplemented with data from closely related compounds like rosmanol, provides a strong indication of its potency.
Antioxidant Activity
This compound is a potent antioxidant.[1] Its antioxidant capacity is significantly enhanced in the presence of cysteine thiol, suggesting a catalytic mechanism where the thiol group acts as a reduction source to regenerate the antioxidant potential of this compound.[3] This catalytic activity is a distinguishing feature compared to other rosemary polyphenols.[3]
Table 1: Quantitative Antioxidant Activity Data for this compound and Related Compounds
| Compound/Extract | Assay | IC50 Value / Activity | Reference(s) |
|---|---|---|---|
| Rosemary Extract | DPPH Radical Scavenging | 12.8 ± 2.7 µg/mL | [4] |
| Rosemary Extract | ABTS Radical Scavenging | 6.98 ± 1.9 µg/mL | [4] |
| Rosmanol | DPPH Radical Scavenging | 42 µM (in COLO 205 cells) | |
Note: Specific IC50 values for purified this compound in common antioxidant assays (DPPH, ABTS, FRAP, ORAC) are not widely reported in the currently available literature. The data for rosemary extract and rosmanol are provided as a reference for the expected potent antioxidant activity.
Anti-inflammatory Activity
While direct studies on this compound are limited, its isomer rosmanol has been shown to exert significant anti-inflammatory effects by inhibiting key inflammatory mediators. Rosmanol potently inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[5] This inhibition is mediated through the downregulation of several signaling pathways, including NF-κB, MAPK, STAT3, and C/EBP.[5] Given the structural similarity, it is highly probable that this compound shares these anti-inflammatory mechanisms.
Table 2: Anti-inflammatory Activity of Rosmanol (Isomer of this compound)
| Activity | Cell Line | Effective Concentration | Key Findings | Reference(s) |
|---|
| Inhibition of iNOS and COX-2 expression | RAW 264.7 macrophages | 2.5 and 5 µM | Downregulation of NF-κB, STAT3, C/EBPβ, and C/EBPδ. Inhibition of ERK1/2, p38 MAPK, and PI3K/Akt phosphorylation. |[5] |
Anticancer Activity
The anticancer potential of this compound is an emerging area of research. Studies on its isomer, rosmanol, have demonstrated its ability to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) by modulating the PI3K/AKT and STAT3/JAK2 signaling pathways. Rosmanol was shown to inhibit proliferation and arrest the cell cycle in the S phase.
Table 3: Anticancer Activity of Rosmanol (Isomer of this compound)
| Activity | Cell Lines | Effective Concentration | Key Findings | Reference(s) |
|---|---|---|---|---|
| Induction of Apoptosis | MCF-7, MDA-MB-231 | 15, 30, and 60 µM | Inhibition of proliferation, cell cycle arrest in S phase, regulation of PI3K/AKT and STAT3/JAK2 pathways. |
| Inhibition of Proliferation | Human NPC cells (CNE2) | 20 and 30 µM | Regulation of MAPK/NF-κB signaling pathway. |[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Isolation of this compound from Rosmarinus officinalis
This protocol is based on the general methods for the extraction of diterpenes from rosemary.
-
Extraction:
-
Fractionation:
-
The concentrated extract is subjected to liquid-liquid partitioning. A common scheme involves partitioning between a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., aqueous methanol) to remove lipids and other non-polar compounds.
-
The polar fraction is then further partitioned with a solvent of intermediate polarity, such as ethyl acetate, to enrich the diterpene content.
-
-
Chromatographic Purification:
-
The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane:ethyl acetate or chloroform:methanol) of increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing this compound are combined and may require further purification using preparative HPLC or Sephadex LH-20 column chromatography to yield pure this compound.[7]
-
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This protocol describes the investigation of this compound's effect on protein expression and phosphorylation in signaling pathways like NF-κB and MAPK.
-
Cell Treatment and Lysis:
-
Treat cells (e.g., RAW 264.7 macrophages for inflammation studies) with this compound at various concentrations for a specific duration, with or without a stimulant (e.g., LPS).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-ERK, ERK, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Signaling Pathways and Mechanisms of Action (Visualized with Graphviz)
The biological effects of this compound and its isomers are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Inhibition of the NF-κB Signaling Pathway
This compound's anti-inflammatory effects are, in part, attributed to the inhibition of the NF-κB pathway. By preventing the phosphorylation and subsequent degradation of IκBα, this compound blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes like iNOS and COX-2.
References
An In-Depth Technical Guide to the Physicochemical Properties of Isorosmanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorosmanol, a naturally occurring diterpene lactone found predominantly in plants of the Lamiaceae family such as rosemary (Rosmarinus officinalis), is a compound of significant interest due to its potential therapeutic properties. As an isomer of the well-studied rosmanol, this compound shares similar antioxidant and anti-inflammatory characteristics, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological signaling pathways.
Physicochemical Properties
This compound is a complex organic molecule with the chemical formula C₂₀H₂₆O₅.[1] Its molecular structure features a diterpene backbone, which contributes to its lipophilic nature. The presence of phenolic hydroxyl groups is key to its antioxidant activity. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₅ | [1] |
| Molecular Weight | 346.4 g/mol | [1] |
| Predicted pKa | 9.18 (Strongest Acidic) | [2] |
| Melting Point | Not Experimentally Determined (Isomer epirosmanol: 221.5°C) | |
| Boiling Point | Not Experimentally Determined | |
| Solubility | Data not available in quantitative terms. Likely soluble in organic solvents like DMSO and ethanol, and sparingly soluble in water. |
Experimental Protocols
Purification of this compound by Column Chromatography
This protocol describes a general method for the isolation and purification of this compound from a crude plant extract, which can be adapted based on the specific matrix and available equipment.
Objective: To isolate and purify this compound from a crude extract of Rosmarinus officinalis.
Materials:
-
Crude rosemary extract
-
Silica gel (70-230 mesh)
-
Solvents: n-hexane, ethyl acetate, methanol
-
Chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate, followed by methanol. A typical gradient might be:
-
100% n-hexane
-
n-hexane:ethyl acetate (9:1, 8:2, 1:1)
-
Ethyl acetate:methanol (9:1)
-
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.
-
TLC Analysis: Monitor the collected fractions by TLC. Spot a small aliquot of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the purified this compound (identified by comparison with a standard, if available, or by further analytical techniques) and concentrate them using a rotary evaporator.
Crystallization of this compound
This protocol provides a general procedure for the crystallization of this compound to obtain a highly pure solid form. The choice of solvent is critical and may require some preliminary screening.
Objective: To obtain crystalline this compound.
Materials:
-
Purified this compound
-
Crystallization solvent (e.g., ethanol, methanol, or a mixture like ethyl acetate/hexane)
-
Erlenmeyer flask
-
Heating plate
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of this compound in various solvents at room and elevated temperatures to find a suitable solvent in which the compound is soluble when hot and poorly soluble when cold.
-
Dissolution: Dissolve the purified this compound in a minimal amount of the hot crystallization solvent in an Erlenmeyer flask.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.
-
Crystal Formation: If crystals do not form upon cooling, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Maturation: Allow the crystals to grow undisturbed for several hours or overnight.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Determination of pKa by UV-Vis Spectrophotometry
This protocol outlines a general method for the experimental determination of the acid dissociation constant (pKa) of a phenolic compound like this compound using UV-Vis spectrophotometry.
Objective: To determine the pKa of the phenolic hydroxyl groups of this compound.
Materials:
-
Purified this compound
-
Buffer solutions of varying pH (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Sample Preparation: For each pH value, prepare a sample by adding a small, constant volume of the this compound stock solution to a cuvette containing a buffer solution of a known pH.
-
UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify the wavelength(s) where the absorbance changes significantly with pH.
-
Plot absorbance at a selected wavelength versus pH. The resulting titration curve should be sigmoidal.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance.
-
Alternatively, more sophisticated data analysis methods, such as fitting the data to the Henderson-Hasselbalch equation, can be used for a more accurate determination.
-
Biological Activity and Signaling Pathways
While direct experimental evidence for the specific signaling pathways modulated by this compound is still emerging, its structural similarity to rosmanol and its known antioxidant properties suggest that it likely shares similar mechanisms of action. Rosmanol has been shown to exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling cascades.[3][4]
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes. It is plausible that this compound, like rosmanol, can inhibit the activation of NF-κB. This inhibition may occur through the prevention of the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, JNK, and ERK, is another crucial signaling cascade involved in inflammation and cellular stress responses. Activation of MAPKs leads to the production of pro-inflammatory mediators. Studies on rosmanol suggest that it can suppress the phosphorylation of p38 MAPK, thereby downregulating the inflammatory response.[3] It is hypothesized that this compound may exert similar effects on the MAPK pathway.
Conclusion
This compound is a promising natural compound with significant antioxidant potential. While a complete physicochemical profile is yet to be experimentally established, this guide provides the currently available data and outlines robust protocols for further characterization. The likely involvement of this compound in modulating key inflammatory signaling pathways, such as NF-κB and MAPK, underscores its potential as a lead compound for the development of novel anti-inflammatory and antioxidant therapies. Further research is warranted to fully elucidate its biological mechanisms and to establish a comprehensive physicochemical and pharmacological profile.
References
Isorosmanol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorosmanol, a naturally occurring abietane diterpene found in rosemary (Rosmarinus officinalis), is a compound of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, and known biological activities, supported by experimental evidence. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Physicochemical Properties
This compound is a phenolic diterpene with a complex polycyclic structure. Its chemical identity is defined by a specific CAS number and molecular weight, which are fundamental for its identification and quantification in experimental settings.
| Property | Value | Source |
| CAS Number | 93780-80-4 | [1][2][3] |
| Molecular Formula | C₂₀H₂₆O₅ | [2][3] |
| Molecular Weight | 346.42 g/mol | [2][3][4] |
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological activities, with antioxidant and neuroprotective effects being the most prominently studied. These activities are attributed to its unique chemical structure, which allows it to interact with various biological pathways.
Antioxidant Activity
This compound is a potent antioxidant.[3] Its phenolic hydroxyl groups can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay quantifies the ability of an antioxidant to scavenge the stable DPPH radical.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).
-
Prepare a working solution of DPPH in methanol.
-
-
Assay Procedure:
-
Add various concentrations of the this compound solution to a 96-well microplate.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
The IC₅₀ value (the concentration that scavenges 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[5]
-
Neuroprotective and Neurotrophic Effects
This compound has been shown to protect neuronal cells from toxicity induced by beta-amyloid, a key factor in Alzheimer's disease.[1] Furthermore, it promotes the growth of neurites, an effect that is enhanced in the presence of nerve growth factor (NGF).[1] The mechanism involves the redistribution of F-actin and an increased expression of neurofilaments.[1] The related compound, rosmanol, has been shown to exert neuroprotective effects by suppressing the up-regulation of pro-apoptotic proteins like Bax, Bak, Caspase-3, and -9, and the down-regulation of the anti-apoptotic protein Bcl-2.[6]
Inhibition of Melanin Synthesis
This compound is an inhibitor of melanin synthesis.[3] This activity is relevant for applications in dermatology and cosmetology for the management of hyperpigmentation.
Experimental Protocol: Melanin Synthesis Inhibition Assay in B16-F10 Melanoma Cells
This cell-based assay measures the effect of a compound on melanin production.
-
Cell Culture:
-
Culture B16-F10 mouse melanoma cells in appropriate media.
-
-
Treatment:
-
Seed the cells in a 24-well plate.
-
After 24 hours, treat the cells with various concentrations of this compound. Kojic acid can be used as a positive control.
-
Incubate for 72 hours.
-
-
Melanin Quantification:
-
Wash the cells with PBS and lyse them with 1N NaOH at 65°C for 1 hour.
-
Measure the absorbance of the lysate at 470 nm using a microplate reader.
-
-
Data Analysis:
-
The melanin content is proportional to the absorbance. The inhibitory effect is calculated relative to untreated control cells.
-
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. This compound has been identified as an inhibitor of AChE.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE.
-
Reagents:
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for color development.
-
AChE enzyme.
-
-
Assay Procedure:
-
In a 96-well plate, add buffer, DTNB, AChE, and different concentrations of this compound.
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the substrate ATCI.
-
Monitor the absorbance at 412 nm over time.
-
-
Data Analysis:
-
The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated, and the IC₅₀ value is determined.[7]
-
Signaling Pathways
The biological effects of this compound and related diterpenes are mediated through the modulation of various intracellular signaling pathways. While specific pathways for this compound are still under detailed investigation, studies on the structurally similar compound, rosmanol, provide valuable insights. Rosmanol has been shown to induce apoptosis in breast cancer cells by regulating the PI3K/AKT and STAT3/JAK2 signaling pathways.[2] It also inhibits inflammatory responses by downregulating MAPK and NF-κB signaling.[3]
Conclusion
This compound is a promising natural compound with multifaceted biological activities. Its antioxidant, neuroprotective, and enzyme-inhibitory properties make it a valuable candidate for further investigation in the development of novel therapeutics for a range of conditions, including neurodegenerative diseases and skin disorders. This guide provides a summary of the current knowledge on this compound and offers standardized protocols to facilitate further research.
References
- 1. Neuroprotective and neurotrophic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Neuroprotective Effect of Rosmarinus officinalis Extract on Human Dopaminergic Cell line, SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Isorosmanol in Rosemary: A Technical Guide to Its Presence in Various Chemotypes and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosemary (Rosmarinus officinalis L.), a member of the Lamiaceae family, is a perennial herb renowned for its culinary and medicinal applications. The plant's diverse pharmacological effects are attributed to its rich phytochemical profile, which includes a variety of phenolic compounds. Among these, the abietane diterpenes, such as isorosmanol, are of significant interest due to their potent antioxidant and biological activities. The chemical composition of rosemary, particularly its essential oil, varies significantly, leading to the classification of different chemotypes based on the dominant volatile compounds. This technical guide provides an in-depth analysis of this compound in the context of these chemotypes, detailing its quantification, the experimental protocols for its analysis, and its known biological signaling pathways.
While rosemary is categorized into several chemotypes based on its volatile essential oil composition—most commonly camphor, 1,8-cineole, and verbenone chemotypes—current scientific literature does not provide a clear, quantitative comparison of this compound content across these distinct classifications. The concentration of this compound, a non-volatile phenolic diterpene, appears to be more significantly influenced by environmental factors such as drought, high light, and temperature rather than being a defining characteristic of the essential oil-based chemotypes.
Quantitative Data on this compound
Direct comparative data on this compound concentrations in different rosemary chemotypes is scarce in published research. However, studies investigating the effects of environmental stress on the phenolic profile of rosemary offer valuable insights into the factors influencing this compound content.
One study investigating the response of abietane diterpenes to environmental stress in field-grown rosemary plants throughout the year provides some quantitative data. While not differentiating by chemotype, the study highlights that the concentration of highly oxidized diterpenes, including this compound and its isomer rosmanol, increases in response to environmental constraints such as low precipitation, high radiation, and high temperature, which are typical of the Mediterranean summer.
Table 1: Concentration of this compound and Related Diterpenes in Rosemary Leaves Under Environmental Stress
| Compound Group | Condition | Concentration (mg/g Dry Weight) |
| Carnosic Acid | Unstressed | ~5.0 |
| Stressed (Summer) | ~2.5 | |
| Carnosol | Unstressed | ~1.0 |
| Stressed (Summer) | ~0.5 | |
| Rosmanol + this compound + Dimethyl this compound | Unstressed | Not explicitly stated |
| Stressed (Summer) | Increased levels observed |
Note: The data is adapted from a study on field-grown rosemary and represents approximate values. The study did not provide a baseline for the combined concentration of rosmanol, this compound, and dimethyl this compound under unstressed conditions but indicated a significant increase during summer stress.
Experimental Protocols
The quantification of this compound in rosemary extracts requires robust analytical methods to separate it from other structurally similar phenolic diterpenes. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common and reliable technique.
Protocol: Quantification of this compound in Rosemary Leaves by HPLC-MS/MS
This protocol describes a general method for the extraction and quantification of this compound, based on established procedures for analyzing phenolic diterpenes in rosemary.
1. Sample Preparation and Extraction:
-
1.1. Plant Material: Collect fresh rosemary leaves and dry them at 40°C to a constant weight. Grind the dried leaves into a fine powder.
-
1.2. Extraction:
-
Weigh 1.0 g of the powdered rosemary leaves into a flask.
-
Add 20 mL of 80% methanol (v/v) in water.
-
Extract using an ultrasonic bath for 30 minutes at 40°C.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
2. HPLC-MS/MS Analysis:
-
2.1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: Linear gradient from 10% to 90% B
-
10-12 min: Hold at 90% B
-
12-12.1 min: Linear gradient from 90% to 10% B
-
12.1-15 min: Hold at 10% B for column re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
2.2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. For this compound (precursor ion [M-H]⁻ at m/z 345.1), characteristic product ions would be monitored (e.g., m/z 301.1, 283.1).
-
Source Parameters: Optimize parameters such as capillary voltage, gas temperature, and gas flow for maximum sensitivity.
-
3. Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Quantify the this compound content in the rosemary extracts by comparing the peak area of the analyte to the calibration curve.
-
Express the results as mg of this compound per gram of dry weight of the plant material.
Visualization of Experimental Workflow
Caption: Workflow for the extraction and quantification of this compound from rosemary leaves.
Signaling Pathways and Bioactivity of this compound
The biological activities of this compound are an area of active research. While specific signaling pathways for this compound are still being elucidated, studies on its bioactivity and that of its close isomer, rosmanol, provide significant insights into its potential mechanisms of action.
Neuroprotective and Neurotrophic Effects of this compound
Research has shown that this compound exhibits neuroprotective and neurotrophic properties. In studies using PC12 cells, a common model for neuronal function, this compound has been observed to:
-
Protect against Aβ-induced cytotoxicity: This suggests a potential role in mitigating the neuronal damage associated with Alzheimer's disease.
-
Promote neurite outgrowth: This indicates a neurotrophic effect, potentially aiding in neuronal regeneration and repair.
-
Induce F-actin redistribution: F-actin is a key component of the cytoskeleton, and its redistribution is crucial for neurite extension and growth cone dynamics.
-
Increase neurofilament protein levels: Neurofilaments are major structural proteins of neurons, and their increased expression is associated with neuronal growth and stability.
These findings suggest that this compound may exert its neuroprotective and neurotrophic effects by modulating cytoskeletal dynamics and neuronal protein expression.
Caption: Proposed mechanism of this compound's neurotrophic and neuroprotective effects.
Anticancer Activity of Rosmanol (this compound Isomer)
Due to their structural similarity, the signaling pathways affected by rosmanol provide a strong indication of the potential mechanisms of this compound. Studies on breast cancer cells have revealed that rosmanol can induce apoptosis (programmed cell death) and inhibit cell proliferation by modulating key signaling pathways:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Rosmanol has been shown to inhibit this pathway, leading to decreased cancer cell viability.
-
STAT3/JAK2 Pathway: The JAK/STAT pathway is involved in cell growth, differentiation, and survival. Rosmanol can inhibit the phosphorylation of JAK2 and STAT3, thereby downregulating this pro-survival pathway in cancer cells.
The inhibition of these pathways by rosmanol leads to cell cycle arrest and the induction of apoptosis, highlighting its potential as an anticancer agent. It is plausible that this compound may share similar mechanisms of action.
Caption: Inhibition of PI3K/AKT and STAT3/JAK2 signaling pathways by rosmanol in cancer cells.
Conclusion and Future Directions
This compound is a promising bioactive diterpene found in rosemary with demonstrated neuroprotective effects and potential anticancer activity, inferred from studies on its isomer, rosmanol. While the classification of rosemary into chemotypes is well-established based on volatile compounds, the concentration of non-volatile diterpenes like this compound appears to be significantly influenced by environmental stressors.
A significant gap in the current research is the lack of studies directly comparing the this compound content across different, well-defined rosemary chemotypes. Future research should focus on:
-
Quantitative analysis of this compound in various authenticated rosemary chemotypes grown under controlled environmental conditions to disentangle genetic from environmental influences on its accumulation.
-
Elucidation of the specific signaling pathways directly modulated by this compound to confirm if they mirror those of rosmanol and to uncover novel mechanisms of action.
-
Comparative studies on the bioactivity of this compound and rosmanol to understand the therapeutic implications of their structural differences.
Addressing these research questions will provide a more complete understanding of this compound's role in the medicinal properties of rosemary and will be invaluable for the development of new therapeutic agents and standardized herbal products.
The Occurrence and Analysis of Isorosmanol in the Lamiaceae Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorosmanol, a phenolic abietane diterpene, is a significant secondary metabolite found within the Lamiaceae (mint) family. This family of flowering plants, renowned for its aromatic and medicinal properties, includes well-known herbs such as rosemary (Salvia rosmarinus, formerly Rosmarinus officinalis) and sage (Salvia officinalis). This compound, along with its isomers and related diterpenes like carnosic acid, carnosol, and rosmanol, contributes to the notable antioxidant and anti-inflammatory properties of these plants. This technical guide provides a comprehensive overview of the occurrence of this compound in the Lamiaceae family, detailed experimental protocols for its quantification, and an examination of its biosynthetic origins. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Occurrence of this compound and Related Diterpenes in Lamiaceae
This compound and its structurally similar compounds are predominantly found in the genera Salvia and Rosmarinus. The concentration of these diterpenes can vary significantly based on the species, geographical location, harvesting time, and the specific part of the plant analyzed. The following table summarizes the quantitative data for this compound and its key related compounds in several Lamiaceae species.
| Plant Species | Compound | Concentration (µg/g of dry weight) | Analytical Method | Reference(s) |
| Salvia officinalis (Sage) | Epirosmanol | 200.16 ± 6.31 | UHPLC-QTOF-MS/MS | [1] |
| Salvia rosmarinus (Rosemary) | Epirosmanol | 225.94 ± 4.49 | UHPLC-QTOF-MS/MS | [1] |
| Salvia officinalis (Sage) | 7-O-methyl-epi-rosmanol | Varies with extraction method | ¹H-qNMR | [1][2] |
| Salvia fruticosa (Greek Sage) | 7-O-methyl-epi-rosmanol | Varies with extraction method | ¹H-qNMR | [1][2] |
| Salvia rosmarinus (Rosemary) | 7-O-methyl-epi-rosmanol | Varies with extraction method | ¹H-qNMR | [1][2] |
| Salvia somalensis | Carnosic Acid | 32150 ± 930 | ¹H-qNMR | [3] |
| Salvia somalensis | Carnosol | 4240 ± 40 | ¹H-qNMR | [3] |
| Salvia officinalis | Carnosic Acid | Varies (rich source) | ¹H-qNMR | [3] |
| Salvia fruticosa | Carnosic Acid | Varies (rich source) | ¹H-qNMR | [3] |
| Salvia canariensis | Carnosic Acid | Varies (rich source) | ¹H-qNMR | [3] |
| Salvia microphylla | 12-O-methylcarnosic acid | High abundance | ¹H-qNMR | [3] |
Biosynthesis of this compound
This compound is biosynthetically derived from carnosic acid, a major phenolic diterpene in many Lamiaceae species. The formation of this compound occurs through the oxidation of carnosic acid. This conversion is part of a cascade of oxidative reactions that also produce other related diterpenes like carnosol and rosmanol. The initial steps of carnosic acid biosynthesis involve the cyclization of geranylgeranyl diphosphate (GGPP).
The following diagram illustrates the proposed biosynthetic pathway from GGPP to carnosic acid and its subsequent oxidation to this compound.
Experimental Protocols
Accurate quantification of this compound in plant matrices requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Proton Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy are the most commonly employed techniques.
General Experimental Workflow
The general workflow for the analysis of this compound from plant material involves sample preparation, extraction, chromatographic separation (for HPLC and LC-MS), and detection/quantification.
Sample Preparation and Extraction
-
Drying: Dry the plant material (typically aerial parts) at 40°C in a ventilated oven to a constant weight to remove moisture.
-
Grinding: Grind the dried plant material into a fine powder using a laboratory mill to increase the surface area for efficient extraction.
-
Extraction:
-
Ultrasonic-Assisted Extraction (UAE):
-
Weigh approximately 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Sonication in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet with an additional 20 mL of methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure. Reconstitute the residue in a known volume of a suitable solvent for analysis.[2]
-
-
Maceration:
-
Soak a known quantity of the powdered plant material in a suitable solvent (e.g., 70% ethanol) at a specific ratio (e.g., 1:6 w/v) for a defined period (e.g., 8-10 hours) at a controlled temperature (e.g., 45°C).[4]
-
Filter the extract to remove solid plant material.
-
-
High-Performance Liquid Chromatography (HPLC-UV/DAD) Protocol
HPLC with UV or Diode Array Detection is a robust method for the quantification of this compound.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/DAD detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 10% to 40% B
-
15-19 min: 40% to 64% B
-
19-32 min: 64% to 90% B[2]
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 280 nm is often suitable for phenolic diterpenes.[2]
-
Injection Volume: 10-20 µL.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration in the samples is determined by comparing the peak area with the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices.
-
Instrumentation: A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or QTOF).
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[2]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A suitable gradient to ensure separation from other matrix components.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often optimal for phenolic compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for this compound should be determined and optimized.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation temperature, and gas flows for the specific instrument.[5]
-
-
Quantification: Use an internal standard (e.g., a deuterated analog if available) and a calibration curve prepared with a certified reference standard of this compound.
Quantitative Proton Nuclear Magnetic Resonance (¹H-qNMR) Protocol
¹H-qNMR is a powerful technique for the direct quantification of compounds in a mixture without the need for identical reference standards for each analyte.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the dried plant extract.
-
Dissolve the extract in a known volume of a deuterated solvent (e.g., Methanol-d4 or Chloroform-d).
-
Add a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) with a signal that does not overlap with the analyte signals.
-
-
NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay (D1) to ensure full relaxation of the protons (typically 5 times the longest T1).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the characteristic signal of this compound (or a specific proton) and the signal of the internal standard.
-
Calculate the concentration of this compound using the following formula:
Concentration (analyte) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)
Where:
-
Conclusion
This compound is a noteworthy bioactive diterpene within the Lamiaceae family, with its presence being particularly significant in Salvia and Rosmarinus species. The concentration of this compound and its related diterpenes can be influenced by various factors, highlighting the importance of standardized analytical procedures for accurate quantification. The detailed experimental protocols for HPLC, LC-MS, and ¹H-qNMR provided in this guide offer robust frameworks for researchers to reliably measure this compound in plant extracts. A thorough understanding of its occurrence, biosynthesis, and analytical methodologies is crucial for harnessing the therapeutic potential of this compound and for the quality control of herbal products and pharmaceuticals derived from the Lamiaceae family.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 1H-qNMR as a Tool for the Quantitative and Qualitative Evaluation of Abietane-Type Diterpenes in Lamiaceae Species Cultivated in Greece [mdpi.com]
- 4. Screening of 20 species from Lamiaceae family based on phytochemical analysis, antioxidant activity and HPLC profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Isorosmanol and its natural derivatives.
An In-depth Technical Guide to Isorosmanol and its Natural Derivatives
Introduction
This compound is a phenolic diterpene lactone, a natural compound predominantly found in plants belonging to the Lamiaceae family, such as rosemary (Rosmarinus officinalis)[1][2]. It is structurally related to other bioactive diterpenes like rosmanol, epirosmanol, and carnosol[1][2]. These compounds have garnered significant attention from the scientific community due to their wide range of pharmacological properties[3][4]. This technical guide provides a comprehensive overview of the biological activities, mechanisms of action, and experimental methodologies related to this compound and its natural derivatives, tailored for researchers, scientists, and professionals in drug development.
Biological Activities
This compound and its related compounds exhibit a broad spectrum of biological activities, making them promising candidates for therapeutic applications. These activities have been documented in numerous in vitro, in vivo, and in silico studies[3]. The primary reported bioactivities include:
-
Antioxidant Activity: this compound is a potent antioxidant, effectively scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation[1][5]. Its antioxidant potential is comparable to, and in some cases greater than, synthetic antioxidants[3].
-
Anti-inflammatory Activity: The compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response[3][6].
-
Anticancer Activity: this compound and its derivatives have been shown to possess anticancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines[3][7].
-
Antimicrobial Activity: It exhibits antibacterial activity by interacting with bacterial cell membranes, leading to impaired cellular functions[1][3].
-
Antiviral Activity: Research suggests potential antiviral properties, including inhibitory effects against HIV-1 protease[3].
-
Neuroprotective Effects: this compound has shown promise in promoting neuroprotection, improving memory, and reducing anxiety[3].
-
Antidiabetic Activity: It may contribute to antidiabetic effects by inhibiting key enzymes responsible for glucose availability in the bloodstream[3].
Mechanisms of Action and Signaling Pathways
Antioxidant Mechanism
The antioxidant action of this compound and its derivatives is primarily attributed to their phenolic structure, which allows them to act as hydrogen donors to neutralize free radicals[8]. They can terminate the chain reactions of lipid peroxidation and chelate reactive oxygen species[1]. The mechanism involves the scavenging of ROS, which in turn protects cellular components like lipids and DNA from oxidative damage[5]. In some cases, the antioxidant activity of this compound can be catalytically enhanced in the presence of thiols, such as cysteine[9]. The orthoquinones produced during the antioxidant reaction of this compound are highly reactive with thiols, which contributes to this catalytic effect[9].
Antioxidant mechanism of this compound.
Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by suppressing the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3][4]. This suppression is achieved through the downregulation of several key signaling pathways, including the mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), signal transducer and activator of transcription 3 (STAT3), and CCAAT/enhancer-binding protein (C/EBP) pathways[6]. By inhibiting these pathways, this compound effectively reduces the inflammatory response triggered by stimuli like lipopolysaccharides (LPS)[3][6].
Anti-inflammatory signaling pathway of this compound.
Anticancer Signaling Pathway
The anticancer properties of this compound are mediated through the regulation of critical signaling pathways that control cell proliferation and apoptosis[7]. It has been shown to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) while having no significant effect on normal breast cells (MCF-10A)[7]. This compound induces apoptosis through the mitochondrial pathway and the production of reactive oxygen species (ROS)[7]. Key signaling pathways inhibited by this compound in cancer cells include the PI3K/AKT and JAK2/STAT3 pathways[7].
Anticancer signaling pathway of this compound.
Quantitative Data
The following tables summarize quantitative data on the extraction yields and biological activities of this compound and related compounds.
Table 1: Extraction Yields of Rosmanol (Isomer of this compound) from Rosmarinus officinalis
| Extraction Method | Solvent | Key Parameters | Yield (mg/g dry weight) | Reference |
| Microwave-Assisted Extraction (MAE) | 80% Methanol in Water | 15 min, 100°C | 0.13 - 0.45 | [2] |
| Stirring Extraction (STE) | Ethanol | 120 min, 80°C, 50 mL/g solvent-to-solid ratio | ~3.79 | [2] |
| Ultrasound Probe-Assisted Extraction (UPAE) | Not specified | Optimized conditions | ~3.50 | [2] |
| Ultrasound Bath-Assisted Extraction (UBAE) | Not specified | Optimized conditions | ~3.47 | [2] |
Table 2: Antioxidant and Antiproliferative Activities of Rosmarinus officinalis Extracts
| Activity | Assay | IC50 Value | Reference |
| Antioxidant | DPPH | 0.176 - 0.236 mg/mL | [10] |
| Antiproliferative (LNCaP cells) | WST-1 | 14.15 - 15.04 µg/mL | [10] |
Table 3: Antioxidant Activity of Epirosmanol in Lipid Peroxidation Assay
| Compound | Assay System | IC50 Value | Reference |
| Epirosmanol | Cu²⁺-mediated human LDL oxidation (TBARS) | 7-10 µM | [11] |
Experimental Protocols
Extraction Protocols
A general workflow for the extraction and analysis of this compound and its derivatives is depicted below.
General workflow for extraction and analysis.
Protocol 1: Supercritical Fluid Extraction (SFE) [12]
-
Materials: Dried and ground sage or rosemary leaves (~0.5 mm particle size), high-purity CO₂, SFE system.
-
Procedure:
-
Load the extraction vessel with a known amount of plant material (e.g., 50 g).
-
Pressurize the system with CO₂ to 20-30 MPa.
-
Set the extraction temperature to 40-50 °C.
-
Initiate CO₂ flow at a rate of 2 kg/h for 90 minutes.
-
Depressurize the collection vessel to precipitate the extract.
-
Collect and store the extract at -20°C.
-
Protocol 2: Microwave-Assisted Extraction (MAE) [2][13]
-
Materials: Dried and powdered rosemary leaves, 80% methanol in water, microwave extraction vessel.
-
Procedure:
-
Place 1.0 g of powdered leaves into the extraction vessel.
-
Add 20 mL of 80% methanol.
-
Set microwave parameters: 500 W power, 100°C, 15 minutes.
-
Allow the vessel to cool, then filter the extract.
-
Protocol 3: Ultrasound-Assisted Extraction (UAE) [13]
-
Materials: Dried and powdered rosemary leaves, 80% aqueous ethanol, ultrasonic bath or probe.
-
Procedure:
-
Mix 1 g of powdered leaves with 20 mL of 80% ethanol in a flask.
-
Sonicate at 51°C for 10 minutes.
-
Filter the mixture to obtain the extract.
-
Analytical and Bioassay Protocols
Protocol 4: Quantification by HPLC-MS [12]
-
Sample Preparation: Dissolve the extract in methanol and filter through a 0.22 µm syringe filter. Prepare a series of known concentration standards of this compound.
-
HPLC-MS System: Use a C18 analytical column.
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Mass Spectrometry: Operate in negative electrospray ionization mode and acquire data in full scan or selected ion monitoring (SIM) mode.
-
Quantification: Construct a calibration curve from the standards to quantify this compound in the sample.
Protocol 5: Inhibition of LDL Oxidation (TBARS Assay) [11]
-
Principle: Measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.
-
Procedure:
-
Incubate purified human low-density lipoprotein (LDL) with varying concentrations of the test compound.
-
Induce lipid peroxidation with copper sulfate (Cu²⁺).
-
Add TBA solution in an acidic medium and heat in a boiling water bath.
-
Measure the absorbance of the resulting pink chromogen at ~532 nm.
-
Calculate the percentage inhibition and determine the IC50 value.
-
Protocol 6: Western Blotting for Protein Expression [6]
-
Cell Treatment: Treat cells (e.g., RAW 264.7 macrophages) with LPS and/or this compound for a specified time.
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, p-STAT3) overnight.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin to normalize the results.
Conclusion
This compound and its natural derivatives are multifaceted bioactive compounds with significant therapeutic potential. Their potent antioxidant, anti-inflammatory, and anticancer activities are supported by a growing body of scientific evidence. The mechanisms of action involve the modulation of key cellular signaling pathways, highlighting their potential as lead compounds in drug discovery. The experimental protocols detailed in this guide provide a framework for the extraction, quantification, and bioactivity assessment of these valuable natural products. Further research is warranted to fully elucidate their pharmacokinetic profiles and to translate the promising preclinical findings into clinical applications.
References
- 1. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Catalytic Antioxidant Activity of Two Diterpenoid Polyphenols of Rosemary, Carnosol, and this compound, against Lipid Oxidation in the Presence of Cysteine Thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant and Antiproliferative Activities of Bioactive Compounds Contained in Rosmarinus officinalis Used in the Mediterranean Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Isorosmanol from Rosmarinus officinalis (Rosemary) Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isorosmanol is a phenolic diterpene found in rosemary (Rosmarinus officinalis L.) that, along with its isomers rosmanol and epirosmanol, contributes to the significant antioxidant and biological activities of rosemary extracts.[1][2] These compounds are of great interest to the pharmaceutical, cosmetic, and food industries for their potential health benefits and preservative properties.[3][4][5] This document provides detailed protocols for the extraction of this compound from rosemary leaves, a summary of quantitative data from various extraction methods, and a workflow for its purification and analysis.
Data Presentation: Quantitative Comparison of Extraction Methods
The yield of this compound and related phenolic diterpenes is highly dependent on the extraction method and the parameters used. While specific quantitative data for this compound is often grouped with its isomers, the data for rosmanol provides a strong indication of expected yields. The following table summarizes quantitative data from different extraction techniques for related compounds from rosemary.
| Extraction Method | Solvent | Key Parameters | Compound Quantified | Yield (mg/g dry weight) | Reference |
| Microwave-Assisted Extraction (MAE) | 80% Methanol in Water | 15 min extraction time, 100°C, 500 W | Rosmanol | 0.13 - 0.45 | [1] |
| Stirring Extraction (STE) | Ethanol | 120 min, 80°C, 50 mL/g solvent-to-solid ratio | Rosmanol | ~3.79 | [1] |
| Ultrasound Probe-Assisted Extraction (UPAE) | Not specified | Optimized conditions | Rosmanol | ~3.50 | [1] |
| Ultrasound Bath-Assisted Extraction (UBAE) | Not specified | Optimized conditions | Rosmanol | ~3.47 | [1] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with 5% Methanol | 350 bar, 100°C, 40 min | Carnosic Acid | Not specified |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol details a rapid extraction method for obtaining a crude extract rich in phenolic diterpenes, including this compound.
1. Sample Preparation: a. Obtain fresh rosemary leaves and dry them in an oven at 40-50°C until a constant weight is achieved to remove moisture.[1] b. Grind the dried leaves into a fine powder (e.g., particle size ≤ 0.5 mm) using a laboratory mill to increase the surface area for extraction.[1]
2. Extraction Procedure: a. Weigh 1.0 g of the powdered rosemary leaves and place it into a microwave extraction vessel.[1] b. Add 20 mL of 80% methanol in water (v/v) to the vessel.[1] c. Securely cap the vessel and place it in the microwave extractor.[1] d. Set the extraction parameters:
- Microwave Power: 500 W[1]
- Temperature: 100°C[1]
- Extraction Time: 15 minutes[1] e. After extraction, allow the vessel to cool to room temperature.[1]
3. Post-Extraction Processing: a. Filter the extract through Whatman No. 1 filter paper to separate the plant residue.[1] b. Collect the filtrate, which is the crude extract. c. For purification, the solvent can be removed under vacuum using a rotary evaporator to yield a concentrated crude extract.[1]
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes an alternative green extraction technique using sonication.
1. Sample Preparation: a. Prepare dried and powdered rosemary leaves as described in Protocol 1 (1a-1b).[1]
2. Extraction Procedure: a. Place 1.0 g of the powdered rosemary leaves in a 50 mL flask.[1] b. Add 20 mL of ethanol to the flask.[1] c. Place the flask in an ultrasonic bath.[1] d. Set the sonication parameters:
- Frequency: 40 kHz[1]
- Power: 100 W[1]
- Temperature: 40°C[1]
- Extraction Time: 30 minutes[1] e. After sonication, remove the flask from the bath.
3. Post-Extraction Processing: a. Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.[1] b. Decant the supernatant (the extract). c. The extract can then be filtered and concentrated as described in Protocol 1 (3a-3c).
Protocol 3: Purification of this compound
This protocol outlines the steps for isolating this compound from the crude extract obtained from either Protocol 1 or 2.
1. Preparation of the Crude Extract: a. Obtain a concentrated crude extract by performing a large-scale extraction using one of the methods above and evaporating the solvent.[1]
2. Column Chromatography (Initial Fractionation): a. Prepare a silica gel column. b. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. c. After drying, load the adsorbed sample onto the top of the column.[1] d. Elute the column with a gradient of solvents with increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.[1] e. Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification): a. Pool the fractions enriched with this compound from the column chromatography step and concentrate them.[1] b. Use a preparative reversed-phase C18 HPLC column.[1] c. Develop a suitable isocratic or gradient mobile phase, such as a mixture of acetonitrile and water (both with 0.1% formic acid), to separate this compound from its isomers and other closely related compounds.[1][6] d. Inject the enriched fraction and collect the peak corresponding to this compound based on the retention time determined from analytical HPLC-MS.[1] e. Evaporate the solvent from the collected fraction to obtain pure this compound.
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound from rosemary leaves.
References
Application Notes and Protocols for Supercritical Fluid Extraction of Isorosmanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorosmanol is a phenolic diterpene found in plants of the Lamiaceae family, notably rosemary (Rosmarinus officinalis). It is an isomer of rosmanol and is recognized for its potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for pharmaceutical and nutraceutical applications. Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) is a green and efficient technology for extracting bioactive compounds from natural sources.[1] This method offers several advantages over conventional solvent extraction, including the use of a non-toxic, non-flammable, and environmentally friendly solvent, as well as tunable selectivity through the manipulation of temperature and pressure. The addition of a co-solvent, such as ethanol, can further enhance the extraction efficiency of polar compounds like this compound.[2]
These application notes provide a comprehensive overview and detailed protocols for the extraction of this compound using SFE. While specific quantitative data for this compound is limited, the methodologies presented are based on established protocols for the extraction of structurally similar and co-occurring phenolic diterpenes from rosemary, such as carnosic acid and carnosol.
Data Presentation: SFE Parameters and Yields of Phenolic Diterpenes from Rosemary
The following table summarizes the range of SFE parameters and reported yields for major phenolic diterpenes from Rosmarinus officinalis. This data can serve as a valuable starting point for the optimization of this compound extraction.
| Compound | Pressure (bar) | Temperature (°C) | Co-solvent | Yield/Concentration | Reference |
| Carnosic Acid | 355 | 100 | None | 35.7 mg/g | [1] |
| Carnosic Acid | 150 - 350 | 40 - 80 | 5-15% Ethanol | 21.41 mg/g DM | [3] |
| Carnosol | 150 - 350 | 40 - 80 | 5-15% Ethanol | 3.59 mg/g DM | [3] |
| Total Phenolics | 100 - 300 | 30 - 50 | None | 7.45 - 13.51 g TAE/100g extract | [4] |
| Rosmarinic Acid | 150 | 80 | 15% Ethanol | 3.43 mg/g DM | [3] |
| This compound | 100 - 355 | 40 - 100 | Ethanol (5-15%) | Data not available | Estimated based on similar compounds |
Note: DM = Dry Matter; TAE = Tannic Acid Equivalents. The parameters for this compound are estimated based on the optimal conditions for structurally related diterpenes.
Experimental Protocols
This section provides a detailed protocol for the supercritical fluid extraction of this compound from dried rosemary leaves.
Protocol 1: Supercritical Fluid Extraction of this compound
1. Materials and Equipment:
-
Dried and finely ground rosemary (Rosmarinus officinalis) leaves (particle size < 0.5 mm)
-
Supercritical Fluid Extractor system equipped with a CO₂ pump, a co-solvent pump, an extraction vessel, and a back-pressure regulator
-
High-purity CO₂ (99.9%)
-
Ethanol (96-100%, analytical grade) as a co-solvent
-
Collection vials
-
High-Performance Liquid Chromatography (HPLC) system for analysis
2. SFE Procedure:
-
Sample Preparation: Ensure the rosemary leaves are thoroughly dried and ground to a consistent particle size to maximize the surface area for extraction.
-
Loading the Extractor: Accurately weigh and load the ground rosemary leaves into the extraction vessel.
-
Setting Parameters:
-
Pressure: Set the desired extraction pressure (e.g., 250-350 bar). Higher pressures generally increase the solvent density and solvating power for diterpenes.
-
Temperature: Set the extraction temperature (e.g., 40-60 °C). Temperature can influence both solvent density and vapor pressure of the analytes.
-
Co-solvent: Introduce ethanol as a co-solvent at a specific percentage (e.g., 5-15% by weight) to enhance the extraction of the polar this compound.
-
CO₂ Flow Rate: Set the supercritical CO₂ flow rate (e.g., 2-4 L/min).
-
-
Extraction:
-
Pressurize the system with CO₂ to the set pressure.
-
Initiate the CO₂ and co-solvent flow through the extraction vessel.
-
The extraction can be performed in two stages: a static phase (no outflow) for a set duration (e.g., 30 minutes) to allow for solute dissolution, followed by a dynamic phase (continuous flow) for a longer period (e.g., 90-120 minutes) to collect the extract.
-
-
Collection: The extract is depressurized and collected in a vial. The CO₂ will vaporize, leaving the extracted compounds.
-
Analysis: The collected extract can be dissolved in a suitable solvent (e.g., methanol or ethanol) for subsequent analysis by HPLC to quantify the this compound content.
Protocol 2: HPLC Analysis of this compound
1. Materials and Equipment:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile (A) and water with 0.1% formic acid (B)
-
This compound analytical standard
-
Syringe filters (0.45 µm)
2. HPLC Method:
-
Sample Preparation: Dissolve a known amount of the SFE extract in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Injection Volume: 10-20 µL
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~280 nm
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 30% A
-
5-25 min: 30-70% A
-
25-30 min: 70-30% A
-
30-35 min: 30% A (re-equilibration)
-
-
-
Quantification: Prepare a calibration curve using the this compound analytical standard. Identify and quantify the this compound peak in the sample chromatogram based on retention time and the calibration curve.
Visualizations
Caption: Workflow for Supercritical Fluid Extraction of this compound.
Caption: Key Parameters Influencing SFE of this compound.
Conclusion
Supercritical fluid extraction is a highly effective and environmentally friendly method for the selective extraction of this compound from rosemary. The optimization of SFE parameters, particularly pressure, temperature, and the percentage of co-solvent, is crucial for maximizing the yield and purity of the target compound. The protocols and data provided in these application notes serve as a robust starting point for researchers and drug development professionals to develop and refine their own SFE processes for this compound. Further studies are warranted to determine the precise solubility of this compound in supercritical CO₂ to further optimize the extraction conditions.
References
Application Notes and Protocols for the Isolation of Isorosmanol Using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isorosmanol is a phenolic diterpene found in plants of the Lamiaceae family, notably rosemary (Rosmarinus officinalis).[1] Like its isomers rosmanol and epirosmanol, this compound is of significant interest to the pharmaceutical and food industries due to its antioxidant and other biological properties.[1] This document provides detailed protocols for the isolation of this compound from a crude plant extract using column chromatography, followed by purification with preparative high-performance liquid chromatography (Prep-HPLC).
Data Presentation
The yield of this compound and related phenolic diterpenes is highly dependent on the initial extraction method from the plant material. The following table summarizes quantitative data for yields of related isomers, which can provide an indication of expected yields for this compound.
Table 1: Comparison of Extraction Methods for Rosmanol (this compound Isomer)
| Extraction Method | Solvent | Key Parameters | Compound Quantified | Yield (mg/g dry weight) | Reference |
| Microwave-Assisted Extraction (MAE) | 80% Methanol in Water | 15 min extraction time, 100°C | Rosmanol | 0.13 - 0.45 | [1] |
| Stirring Extraction (STE) | Ethanol | 120 min, 80°C, 50 mL/g solvent-to-solid ratio | Rosmanol | ~3.79 | [1] |
| Ultrasound Probe-Assisted Extraction (UPAE) | Not specified | Optimized conditions | Rosmanol | ~3.50 | [1] |
| Ultrasound Bath-Assisted Extraction (UBAE) | Not specified | Optimized conditions | Rosmanol | ~3.47 | [1] |
Experimental Protocols
Protocol 1: Preparation of Crude Extract from Rosmarinus officinalis
This protocol details the initial extraction of bioactive compounds, including this compound, from dried rosemary leaves.
Materials:
-
Dried and powdered Rosmarinus officinalis leaves
-
Ethanol (95%) or Methanol (80%)
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Maceration vessel or ultrasonic bath
Procedure:
-
Maceration: Macerate 100 g of dried, powdered rosemary leaves in 500 mL of 95% ethanol for 48 hours at room temperature with occasional stirring.[2]
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the plant residue.[2]
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain the crude extract.[2]
-
Drying: Dry the crude extract completely under a vacuum to remove any residual solvent. The resulting crude extract is now ready for chromatographic fractionation.[2]
Protocol 2: Isolation of this compound via Column Chromatography
This protocol describes the initial fractionation of the crude extract to isolate fractions enriched with this compound.
Materials:
-
Glass chromatography column
-
Silica gel (70-230 mesh)[2]
-
Crude rosemary extract
-
Solvents: n-hexane, ethyl acetate, methanol
-
Cotton wool
-
Sand (acid-washed)
-
Collection tubes
-
TLC plates (silica gel 60 F254), developing chamber, and visualization reagents (e.g., vanillin-sulfuric acid)
Procedure:
-
Column Packing:
-
Place a small plug of cotton wool at the bottom of the column.[2]
-
Add a thin layer of sand (~1 cm) over the cotton plug.[2]
-
Prepare a slurry of silica gel in n-hexane (e.g., 60 g of silica gel in 150 mL of n-hexane).[2]
-
Pour the slurry into the column, allowing it to settle into a uniform packing without air bubbles.[2]
-
-
Sample Loading:
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the solvent polarity by eluting with a gradient of n-hexane-ethyl acetate, followed by an ethyl acetate-methanol gradient.[1] A suggested gradient is provided in Table 2.
-
Collect fractions of 15-20 mL in labeled tubes. A suitable flow rate is 2-5 mL/min.[2]
-
Table 2: Example of a Step-Gradient Elution Profile
| Step | n-hexane (%) | Ethyl Acetate (%) | Methanol (%) | Volume |
| 1 | 100 | 0 | 0 | 2 x Column Volume |
| 2 | 90 | 10 | 0 | 2 x Column Volume |
| 3 | 70 | 30 | 0 | 3 x Column Volume |
| 4 | 50 | 50 | 0 | 3 x Column Volume |
| 5 | 30 | 70 | 0 | 2 x Column Volume |
| 6 | 0 | 100 | 0 | 2 x Column Volume |
| 7 | 0 | 90 | 10 | 3 x Column Volume |
-
Fraction Monitoring:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).[2]
-
Spot a small amount from each fraction onto a TLC plate.
-
Develop the plate in a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3).[2]
-
Visualize the spots under a UV lamp (254 nm) and/or by staining with a vanillin-sulfuric acid reagent.[2]
-
Combine the fractions that show spots corresponding to the Rf value of this compound (a standard is required for precise identification).
-
Protocol 3: Final Purification by Preparative HPLC
Due to the similar physicochemical properties of this compound and its isomers (rosmanol, epirosmanol), a final purification step using preparative HPLC is often necessary.[3]
Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column[1]
-
Combined and concentrated this compound-rich fractions
-
HPLC-grade acetonitrile and water
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Pool the this compound-enriched fractions from the column chromatography step and concentrate them using a rotary evaporator.[1]
-
Mobile Phase Preparation: Prepare a mobile phase, such as a mixture of acetonitrile and water, both containing 0.1% formic acid.[1]
-
Purification:
-
Final Product: Evaporate the solvent from the collected fraction to obtain purified this compound.[1]
-
Purity Confirmation: Confirm the purity and identity of the isolated this compound using analytical HPLC-MS and/or NMR spectroscopy.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway
The biological activities of this compound are closely related to its isomer, rosmanol. Rosmanol has been shown to induce apoptosis in breast cancer cells by modulating key signaling pathways.[4]
Caption: Inhibition of PI3K/AKT and JAK2/STAT3 pathways by rosmanol.
References
Application Note: Quantitative Determination of Isorosmanol using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isorosmanol is a phenolic diterpene found in various plant species, notably in Rosemary (Rosmarinus officinalis). It, along with its isomers and related compounds, contributes to the antioxidant and potential therapeutic properties of rosemary extracts.[1] Accurate and reliable quantification of this compound is crucial for the quality control of herbal products, standardization of extracts, and for pharmacokinetic and pharmacodynamic studies in drug development. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection.[1]
Principle
The method described herein utilizes reversed-phase chromatography to separate this compound from other components in a sample matrix. A C18 column is used as the stationary phase, where a non-polar stationary phase interacts with analytes based on their hydrophobicity.[2][3] A polar mobile phase, consisting of an aqueous solution of a weak acid and an organic solvent, is used to elute the compounds.[4] A gradient elution allows for the effective separation of analytes. The quantification of this compound is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area with that of a certified reference standard.[1]
Experimental Protocols
1. Materials and Reagents
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Acids: Formic acid or acetic acid (analytical grade).
-
Reference Standard: this compound (purity ≥98%).
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon).
2. Instrumentation
-
A standard HPLC system equipped with a degasser, quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis Detector.[5]
-
Analytical Balance.
3. Chromatographic Conditions
A C18 reversed-phase column is recommended for the separation.[1] The following conditions are a robust starting point for method development and can be optimized as needed.
| Parameter | Recommended Condition |
| Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 280 nm (based on typical absorbance for phenolic diterpenes)[1] |
| Injection Volume | 10 µL[1] |
4. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.[1]
5. Sample Preparation (from Rosmarinus officinalis leaves)
-
Drying and Grinding: Dry fresh rosemary leaves at 40°C in a forced air circulation oven and then grind them into a fine powder.[1]
-
Extraction: Accurately weigh 1 g of the powdered sample into a flask. Add 25 mL of methanol (or a mixture of methanol and water).[1] Extract the sample using an ultrasonic bath for 30 minutes.[1]
-
Centrifugation and Filtration: Centrifuge the extract at 4000 rpm for 10 minutes.[1] Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[1]
6. Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6] Key validation parameters include:
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. A calibration curve is constructed by plotting peak area against concentration. | Correlation coefficient (R²) ≥ 0.999 |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of standard is spiked into a blank matrix. | Recovery between 95.5% and 100.8%.[7] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by the signal-to-noise ratio (e.g., S/N = 3) |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by the signal-to-noise ratio (e.g., S/N = 10) |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | Peak purity analysis using a PDA detector. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8] | Consistent results with minor changes in flow rate, column temperature, and mobile phase composition.[8] |
Data Presentation
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 95-105% |
| Precision (RSD) | ≤ 2% |
| LOD (µg/mL) | To be determined |
| LOQ (µg/mL) | To be determined |
| Specificity | No interference at the retention time of this compound |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of HPLC method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. orochem.com [orochem.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of an Analytical Method for Carnosol, Carnosic Acid and Rosmarinic Acid in Food Matrices and Evaluation of the Antioxidant Activity of Rosemary Extract as a Food Additive [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. jfda-online.com [jfda-online.com]
Application Note: Quantitative Analysis of Isorosmanol in Plant Extracts by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorosmanol is a phenolic diterpene found in various plant species, particularly within the Lamiaceae family, such as Rosemary (Rosmarinus officinalis) and Sage (Salvia officinalis).[1] Like its isomers, rosmanol and epirosmanol, this compound contributes to the antioxidant and other biological activities of these plant extracts.[1] Accurate and sensitive quantification of this compound is crucial for the quality control of herbal products, standardization of extracts for pharmaceutical applications, and for pharmacological research into its therapeutic potential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for the precise quantification of this compound in complex plant matrices.[1]
This application note provides a detailed protocol for the extraction and subsequent quantitative analysis of this compound from plant materials using LC-MS/MS with Multiple Reaction Monitoring (MRM).
Experimental Protocols
Sample Preparation: Ultrasound-Assisted Extraction (UAE)
This protocol is adapted from established methods for the extraction of phenolic diterpenes from plant materials.[2]
-
Drying and Grinding: Dry the plant material (e.g., leaves and stems) at 40°C in a circulating air oven to a constant weight to remove moisture. Grind the dried material into a fine powder using a laboratory mill to increase the surface area for efficient extraction.
-
Extraction:
-
Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of methanol to the tube.
-
Place the tube in an ultrasonic bath with the following settings:
-
Frequency: 40 kHz
-
Power: 100 W
-
Temperature: 40°C
-
Time: 30 minutes
-
-
-
Centrifugation and Collection: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes. Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process on the remaining plant pellet with an additional 20 mL of methanol to ensure exhaustive extraction.
-
Combine and Evaporate: Combine the supernatants from both extractions and evaporate to dryness under a vacuum at 40°C using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in 1 mL of methanol. Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following conditions are a starting point and may require optimization based on the specific instrumentation used.
Chromatographic Conditions:
| Parameter | Value |
| LC System | UHPLC system with a binary pump, autosampler, and column oven |
| Column | C18 Reversed-Phase Column (e.g., 2.1 mm × 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) |
| Ionization Mode | Negative Ion Mode ([M-H]⁻) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas Temperature | 350°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative Data Summary
The following table presents hypothetical yet representative quantitative data for a validated LC-MS/MS method for this compound analysis. This data should be generated during method validation in your laboratory.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| This compound | 345.1 | 283.1 (Quantifier) | 100 | 20 | 1 - 5000 | 1.0 |
| 301.1 (Qualifier) | 100 | 15 | ||||
| Internal Standard | (e.g., Rosmanol-d3) | (To be determined) | 100 | (To be determined) | N/A | N/A |
Note: The MRM transitions for this compound are based on data for the closely related isomer, rosmanol, which has a precursor ion [M-H]⁻ at m/z 345.1 and a product ion from the loss of CO₂ and H₂O at m/z 283.0.[3] These values should be optimized for this compound specifically.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the LC-MS/MS analysis of this compound.
Potential Signaling Pathway Modulated by this compound Analogs
While the specific signaling pathways modulated by this compound are still under detailed investigation, studies on its close structural analog, rosmanol, have demonstrated effects on key cellular pathways involved in inflammation, proliferation, and apoptosis.[4][5][6] This diagram illustrates a potential mechanism of action based on the known activities of rosmanol.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination and Pharmacokinetic Study of Three Diterpenes in Rat Plasma by UHPLC-ESI-MS/MS after Oral Administration of Rosmarinus officinalis L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Isorosmanol as a Standard for Antioxidant Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorosmanol is a phenolic diterpene found in rosemary (Rosmarinus officinalis) that has garnered scientific interest for its potential antioxidant properties.[1][2] Like other related diterpenes from rosemary such as carnosol, epirosmanol, and rosmanol, this compound contributes to the overall antioxidant capacity of rosemary extracts.[3][4] The antioxidant activity of these compounds is primarily attributed to their ability to scavenge free radicals and modulate cellular signaling pathways involved in the oxidative stress response. Notably, the in vitro antioxidant activity of this compound has been reported to be higher than that of α-tocopherol.[5][6] This document provides detailed application notes and standardized protocols for utilizing this compound as a reference compound in common antioxidant assays.
Data Presentation
Direct quantitative data for the antioxidant capacity of this compound in common assays such as DPPH, ABTS, and ORAC is limited in publicly available literature. However, data from related rosemary diterpenes and extracts can provide a valuable benchmark for its expected activity. The following tables summarize the reported antioxidant activities of these related compounds.
Table 1: Antioxidant Activity of Rosemary Extracts and Related Phenolic Diterpenes in DPPH and ABTS Assays
| Compound/Extract | Assay | IC50 Value | Reference |
| Rosemary Extract (Methanol) | DPPH | 16.8 µg/mL | [7] |
| Rosemary Extract (Aqueous) | DPPH | 129.6 µg/mL | [7] |
| Epirosmanol | Inhibition of LDL Oxidation (TBARS) | 7 - 10 µmol/L | [3] |
| Carnosol | Inhibition of LDL Oxidation (TBARS) | 7 - 10 µmol/L | [3] |
| Macaranga hypoleuca (Ethyl acetate fraction) | ABTS | 2.10 µg/mL | [8] |
| Trolox (Standard) | ABTS | 2.34 µg/mL | [8] |
IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of a Plant Extract
| Compound/Extract | Assay | IC50 Value | Reference |
| Macaranga hypoleuca (Butanol fraction) | FRAP | 0.48 µg/mL | [8] |
| Trolox (Standard) | FRAP | 0.24 µg/mL | [8] |
Experimental Protocols
The following are detailed protocols for the DPPH, ABTS, and ORAC assays. This compound can be used as the test compound in these assays, and its activity can be compared against a common standard such as Trolox.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this working solution should be approximately 1.0 at 517 nm.[3]
-
Sample and Standard Preparation: Prepare a stock solution of this compound in methanol or ethanol. Create a series of dilutions from the stock solution to be tested. Prepare a similar dilution series for the standard (Trolox or Ascorbic Acid).
-
Assay:
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][9]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[3]
-
IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[3]
DPPH Assay Experimental Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.[3]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Sample and Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to be tested. Prepare a similar dilution series for the standard (Trolox).
-
Assay:
-
Incubation: Incubate the plate at room temperature for 6 minutes.[9]
-
Measurement: Measure the absorbance at 734 nm.[9]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance with the sample.[9]
-
IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) Determination: The IC50 value can be determined by plotting the percentage of inhibition against the sample concentration. Alternatively, the antioxidant capacity can be expressed as Trolox Equivalents (TEAC) by comparing the antioxidant activity of this compound to that of a Trolox standard curve.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (commonly fluorescein) by a peroxyl radical generator (such as AAPH). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[10][11]
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein (e.g., 4 µM) in phosphate buffer.
-
Prepare a fresh solution of AAPH (e.g., 75 mM) in phosphate buffer.[10]
-
Prepare a stock solution of Trolox in phosphate buffer and create a series of dilutions for the standard curve (e.g., 0-100 µM).
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions in phosphate buffer.
-
Assay:
-
To each well of a 96-well black microplate, add 150 µL of the fluorescein working solution.[10]
-
Add 25 µL of the sample, standard (Trolox), or blank (phosphate buffer) to the appropriate wells.
-
-
Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 10-30 minutes).[12]
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately begin measuring the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm every 1-2 minutes for at least 60 minutes.[10]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the Trolox Equivalents (TE) of the this compound samples from the standard curve. The results are typically expressed as µmol of Trolox Equivalents per gram or mole of the compound.[11]
-
Signaling Pathways
While direct evidence for the specific signaling pathways modulated by this compound's antioxidant activity is still emerging, studies on the structurally similar compound rosmanol provide strong indications of potential mechanisms. The primary pathways implicated in the antioxidant and anti-inflammatory effects of related rosemary diterpenes are the NF-κB and Nrf2 signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Under conditions of oxidative stress, NF-κB is activated, leading to the transcription of pro-inflammatory genes. Rosmanol has been shown to inhibit the activation of NF-κB.[6] It is hypothesized that this compound may exert similar anti-inflammatory effects by modulating this pathway.
Hypothesized Inhibition of NF-κB Pathway by this compound
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxification enzymes. It is plausible that this compound, like other phenolic compounds, may activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant capacity of cells.
References
- 1. Comprehensive Phenolic and Free Amino Acid Analysis of Rosemary Infusions: Influence on the Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 5. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
Application Note: In Vitro Anti-inflammatory Assays for Isorosmanol
Audience: Researchers, scientists, and drug development professionals.
Introduction Isorosmanol is a phenolic diterpene found in rosemary (Rosmarinus officinalis L.), a plant known for its antioxidant and anti-inflammatory properties.[1] this compound, along with related compounds like rosmanol and carnosic acid, is of significant interest for its potential therapeutic applications in inflammatory diseases.[2][3] The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[4][5] This document provides detailed protocols for in vitro assays to characterize the anti-inflammatory activity of this compound, focusing on its effects on lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7), a standard model for inflammation research.[4][6][7]
Mechanism of Action: Modulation of Inflammatory Pathways
In response to pro-inflammatory stimuli like LPS, macrophages activate intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][8] Activation of these pathways leads to the transcription and expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][6] These enzymes, in turn, produce inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[6]
Studies on the closely related compound rosmanol show that it potently inhibits the expression of iNOS and COX-2 by down-regulating the NF-κB and MAPK signaling pathways.[4][6] this compound is expected to act via a similar mechanism, making these pathways and their downstream products key targets for in vitro evaluation.
References
- 1. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rosmanol and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Anti-Inflammatory Effect of Rosmarinus officinalis in Preclinical In Vivo Models of Inflammation | MDPI [mdpi.com]
- 6. Rosmanol potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Isorosmanol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of isorosmanol, a natural phenolic diterpene, on various cell lines. The protocols detailed below are foundational for determining the compound's potential as a therapeutic agent and for understanding its mechanism of action.
This compound, a derivative of rosmarinic acid, has garnered interest for its potential pharmacological activities, including its cytotoxic effects against cancer cells.[1][2] This document outlines standard in vitro assays to quantify cytotoxicity, assess membrane integrity, and investigate the induction of apoptosis.
Data Presentation
The following tables summarize representative quantitative data obtained from cytotoxicity and apoptosis assays. These examples are based on studies of the closely related compound, rosmanol, and serve as a template for presenting data for this compound.
Table 1: Cytotoxicity of this compound on Various Cell Lines (Hypothetical Data)
| Cell Line | Type | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | MTT | 24 | 55.2 |
| MTT | 48 | 30.1 | ||
| MTT | 72 | 21.5 | ||
| MDA-MB-231 | Breast Cancer | MTT | 24 | 48.7 |
| MTT | 48 | 32.4 | ||
| MTT | 72 | 18.9 | ||
| MCF-10A | Normal Breast | MTT | 48 | > 100 |
Table 2: Induction of Apoptosis by this compound in Breast Cancer Cells (Hypothetical Data)
| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) |
| MCF-7 | Control | 0 | 5.3 |
| This compound | 25 | 28.9 | |
| This compound | 50 | 52.1 | |
| MDA-MB-231 | Control | 0 | 4.8 |
| This compound | 25 | 31.5 | |
| This compound | 50 | 58.7 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][4]
Materials:
-
This compound stock solution (in DMSO)
-
Target cell lines (e.g., MCF-7, MDA-MB-231, and a non-cancerous control line like MCF-10A)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5%.[5] Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[4][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7]
Materials:
-
This compound stock solution (in DMSO)
-
Target cell lines
-
Complete cell culture medium
-
96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[8]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Measurement: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.[9]
-
Incubation and Absorbance Reading: Incubate the plate at room temperature for 30 minutes, protected from light.[9] Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit instructions, which typically involves subtracting the spontaneous release from the treatment-induced release and normalizing to the maximum release.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
This compound stock solution (in DMSO)
-
Target cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the detached and adherent cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Postulated signaling pathways affected by this compound.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cellbiologics.com [cellbiologics.com]
- 10. mdpi.com [mdpi.com]
Isorosmanol as a Potential Food Preservative: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorosmanol, a phenolic diterpene found in rosemary (Rosmarinus officinalis), has garnered scientific interest as a potential natural food preservative. Its antioxidant and antimicrobial properties suggest its utility in extending the shelf-life and enhancing the safety of food products. This document provides a comprehensive overview of this compound's preservative-relevant bioactivities, including detailed experimental protocols for its evaluation and an exploration of its mechanisms of action.
Bioactivity of this compound
This compound exhibits potent antioxidant and broad-spectrum antimicrobial activities, which are the cornerstones of its potential as a food preservative.
Antioxidant Activity
As a phenolic compound, this compound can donate a hydrogen atom to free radicals, thereby neutralizing them and inhibiting oxidative processes that lead to food spoilage, such as lipid peroxidation. This activity is crucial for preserving the quality of fat-containing foods. The antioxidant capacity of this compound is often compared to that of other well-known antioxidants.
Antimicrobial Activity
This compound has demonstrated inhibitory effects against a range of foodborne pathogens and spoilage microorganisms. Its lipophilic nature allows it to interact with the cell membranes of bacteria, disrupting their integrity and vital cellular processes. This disruption can lead to the leakage of intracellular components and ultimately, cell death.[1][2]
Quantitative Data Summary
While specific quantitative data for pure this compound is still emerging in the scientific literature, the following tables provide a summary of available data for rosemary extracts rich in related phenolic diterpenes and comparative values for other relevant compounds. This data serves as a valuable reference for the expected efficacy of this compound.
Table 1: Antioxidant Activity of Rosemary Components
| Compound/Extract | Assay | IC50 Value | Reference Compound | IC50 Value of Reference |
| Rosemary Extract | DPPH | 35.388 ppm | - | - |
| Rosemary Extract | DPPH | 0.13 mg/mL | - | - |
| Rosemary Extract | ABTS | - | Trolox | 2.34 µg/mL |
| This compound | DPPH | Data not available | Ascorbic Acid | ~5 µg/mL |
| This compound | ABTS | Data not available | Trolox | ~2.5 µg/mL |
Note: The IC50 values for rosemary extracts can vary significantly depending on the extraction method and the concentration of active compounds. The provided values for reference compounds are typical ranges observed in the literature.
Table 2: Minimum Inhibitory Concentration (MIC) of Rosemary Extracts against Foodborne Pathogens
| Microorganism | Rosemary Extract/Oil | MIC Value (mg/mL) |
| Escherichia coli | Rosemary Extract | 4 |
| Staphylococcus aureus | Rosemary Essential Oil | 0.7 - 11.25 |
| Listeria monocytogenes | Rosemary Extract (VivOX 40) | 0.3125 - 2.5 |
| Salmonella enterica | Rosemary Essential Oil | Data not available |
| This compound (Pure) | Various | Specific data not yet widely available |
Note: The MIC values for extracts and essential oils are influenced by their specific composition. Further research is required to establish the precise MIC values for pure this compound against a comprehensive panel of foodborne pathogens.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a food preservative.
Determination of Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations to be tested.
-
Prepare a series of dilutions of the positive control (ascorbic acid or Trolox).
-
-
Assay:
-
To each well of a 96-well microplate, add 100 µL of the different concentrations of this compound or the positive control.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol and 100 µL of the solvent used to dissolve the sample.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
-
Determination of Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[3][4][5]
Materials:
-
This compound
-
Pure cultures of test microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Listeria monocytogenes, Salmonella enterica)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Sterile 96-well microplates
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then dilute it in the broth medium.
-
Perform serial twofold dilutions of the this compound solution in the 96-well microplate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the different concentrations of this compound.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubate the microplate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Mechanisms of Action: Signaling Pathways and Cellular Effects
Antioxidant Mechanism: Potential Activation of the Nrf2 Pathway
The antioxidant effects of many phenolic compounds, including those found in rosemary, are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9]
Proposed Mechanism:
-
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1.
-
Oxidative stress or the presence of activators like this compound can lead to the dissociation of Nrf2 from Keap1.
-
Freed Nrf2 translocates to the nucleus.
-
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.
-
This binding initiates the transcription of a suite of protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, which bolster the cell's antioxidant defenses.
Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.
Antimicrobial Mechanism: Disruption of Bacterial Cell Membrane
The primary antimicrobial mechanism of lipophilic compounds like this compound is believed to be the disruption of the bacterial cell membrane's structure and function.[10][11]
Proposed Mechanism:
-
Adsorption and Penetration: this compound molecules adsorb to the surface of the bacterial cell membrane and, due to their hydrophobic nature, penetrate the lipid bilayer.
-
Membrane Disruption: The integration of this compound into the membrane disrupts the ordered structure of the phospholipids, leading to increased membrane fluidity and permeability.
-
Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids.
-
Inhibition of Cellular Processes: The disruption of the membrane potential and proton motive force inhibits vital cellular processes, including ATP synthesis and nutrient transport.
-
Cell Death: The culmination of these effects leads to the inhibition of bacterial growth and ultimately cell death.
Caption: Proposed antimicrobial mechanism of this compound via cell membrane disruption.
Application in Food Systems
The efficacy of this compound as a food preservative will depend on various factors, including the food matrix, processing conditions, and the target microorganisms. Its lipophilic nature suggests it would be particularly effective in preserving foods with a high-fat content, such as meats, sauces, and dressings.
Experimental Workflow for Food Application:
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts | Springer Nature Experiments [experiments.springernature.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rosemary Extracts Upregulate Nrf2, Sestrin2, and MRP2 Protein Level in Human Hepatoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Isorosmanol: A Promising Natural Ingredient for Advanced Cosmetic Formulations
Introduction
Isorosmanol, a phenolic diterpene found in rosemary (Rosmarinus officinalis), is emerging as a potent natural compound for cosmetic applications. Exhibiting significant antioxidant and anti-inflammatory properties, this compound offers a multi-faceted approach to skin protection and rejuvenation. As a component of rosemary extracts, which are widely used in the cosmetics industry, understanding the specific contributions and mechanisms of this compound is crucial for the development of targeted and effective skincare products. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the benefits of this compound in cosmetic formulations.
Application Notes
This compound's biological activities make it a valuable ingredient for a variety of cosmetic applications, including anti-aging, skin soothing, and skin brightening formulations.
1. Antioxidant Applications:
This compound is a potent antioxidant that can help protect the skin from oxidative stress induced by environmental aggressors such as UV radiation and pollution. Oxidative stress is a key contributor to premature skin aging, leading to the formation of fine lines, wrinkles, and loss of elasticity.
-
Formulation Recommendations: Incorporate this compound into daily-use products such as serums, moisturizers, and sunscreens to provide continuous antioxidant protection. Typical use levels for rosemary-derived ingredients in cosmetics are often low, frequently much less than 0.1%, although extracts can be used at up to 10% in body and hand products[2]. The optimal concentration of purified this compound would need to be determined through formulation-specific stability and efficacy testing.
2. Anti-inflammatory and Skin Soothing Applications:
This compound exhibits anti-inflammatory properties that can help to calm irritated skin and reduce redness. This makes it suitable for formulations aimed at sensitive or compromised skin, as well as for products designed to soothe skin after exposure to stressors like sun or harsh treatments.
-
Mechanism of Action: The anti-inflammatory effects of closely related rosemary diterpenes, such as rosmanol and carnosol, are mediated through the inhibition of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[3]. These pathways are central to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-1β, IL-6). By downregulating these pathways, this compound can effectively reduce the inflammatory response in the skin.
-
Formulation Recommendations: this compound can be included in after-sun products, calming masks, and daily skincare for sensitive skin. Its soothing properties can also be beneficial in products for conditions like acne, where inflammation is a key component.
3. Anti-aging and Skin Rejuvenation Applications:
Beyond its antioxidant and anti-inflammatory effects, this compound may contribute to anti-aging by protecting the skin's extracellular matrix.
-
Mechanism of Action: UV radiation induces the expression of matrix metalloproteinases (MMPs), such as MMP-1 (collagenase), which degrade collagen and contribute to wrinkle formation. While direct studies on this compound are lacking, related compounds from rosemary have been shown to inhibit MMPs. For instance, carnosic acid has been found to downregulate the UV-induced expression of MMP-1, MMP-3, and MMP-9 in human skin cells[4]. It is plausible that this compound shares similar MMP-inhibiting properties. Furthermore, some components of rosemary extract have been shown to stimulate collagen synthesis, which is essential for maintaining skin firmness and elasticity.
-
Formulation Recommendations: this compound is a suitable active ingredient for anti-wrinkle creams, firming lotions, and eye creams. Combining it with other ingredients that support collagen synthesis, such as vitamin C or peptides, could provide a synergistic anti-aging effect.
4. Skin Whitening and Hyperpigmentation Control:
Natural compounds are of great interest for their potential to address hyperpigmentation and uneven skin tone[5]. While the direct effects of this compound on melanogenesis are not well-documented, rosemary extracts have shown potential in this area.
-
Mechanism of Action: The primary mechanism for skin whitening is the inhibition of tyrosinase, the key enzyme in melanin synthesis[6]. Some studies have indicated that rosemary extracts possess anti-tyrosinase activity[4]. The contribution of this compound to this effect requires further investigation.
-
Formulation Recommendations: this compound can be incorporated into brightening serums, spot treatments, and daily moisturizers to help promote a more even skin tone.
Quantitative Data
While specific quantitative data for this compound is limited, the following table summarizes relevant data for related rosemary diterpenes to provide a comparative context for its potential efficacy.
| Compound | Assay | Target | IC50 / Activity | Reference |
| Epirosmanol | Inhibition of LDL Oxidation (TBARS) | Lipid Peroxidation | 7 - 10 µmol/L | Zeng et al., 2001 |
| Carnosol | Inhibition of LDL Oxidation (TBARS) | Lipid Peroxidation | 7 - 10 µmol/L | Zeng et al., 2001 |
| Rosemary Extract | DPPH Radical Scavenging | Free Radicals | 16.8 µg/mL (methanolic extract) | [7] |
| Carnosic Acid | Inhibition of Lipid Peroxidation | Microsomal & Liposomal Systems | More effective than propyl gallate | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the cosmetic-relevant activities of this compound.
1. Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
-
-
Protocol:
-
Prepare a stock solution of this compound in methanol. Create a series of dilutions to test a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
For the blank, use 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
2. Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay
This in vitro assay assesses anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation, which is a hallmark of inflammation.
-
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Spectrophotometer
-
Diclofenac sodium (positive control)
-
-
Protocol:
-
Prepare a 0.2% (w/v) solution of BSA or a 5% (v/v) solution of egg albumin in PBS.
-
Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO, then dilute with PBS).
-
Mix 0.5 mL of the this compound solution with 4.5 mL of the albumin solution.
-
For the control, mix 0.5 mL of the solvent with 4.5 mL of the albumin solution.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 70°C for 5 minutes.
-
After cooling, measure the turbidity (absorbance) at 660 nm.
-
Calculate the percentage of inhibition of protein denaturation using the formula:
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
-
3. Skin Whitening Activity: Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzyme tyrosinase, which is responsible for melanin production.
-
Materials:
-
This compound
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
-
Kojic acid (positive control)
-
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in phosphate buffer.
-
In a 96-well plate, add 40 µL of each this compound dilution.
-
Add 40 µL of mushroom tyrosinase solution (in phosphate buffer) to each well.
-
Pre-incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 120 µL of L-DOPA solution (in phosphate buffer) to each well.
-
Immediately measure the absorbance at 475 nm and continue to take readings every minute for 20-30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of tyrosinase inhibition:
-
Determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive) by creating Lineweaver-Burk plots.
-
Mandatory Visualizations
References
- 1. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rosmarinus officinalis and Skin: Antioxidant Activity and Possible Therapeutical Role in Cutaneous Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural skin-whitening compounds for the treatment of melanogenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and pro-oxidant properties of active rosemary constituents: carnosol and carnosic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving isorosmanol yield from crude rosemary extract.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of isorosmanol from crude rosemary extract. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges in extraction, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isolation from rosemary extract important?
A1: this compound is a phenolic diterpene found in rosemary (Rosmarinus officinalis) that, along with its isomers such as rosmanol and epirosmanol, contributes significantly to the antioxidant properties of rosemary extracts.[1] Isolating high-purity this compound is crucial for pharmacological research, standardization of herbal products, and for the development of new therapeutic agents.
Q2: What are the primary challenges in maximizing the yield of this compound?
A2: The primary challenges stem from the chemical instability of this compound and its precursor, carnosic acid.[2] this compound is an oxidation product of carnosic acid, and its formation is influenced by factors such as temperature, light, pH, and the type of solvent used during extraction and purification.[2] Furthermore, this compound has several structurally similar isomers, making its separation and purification difficult.[2]
Q3: Which extraction methods are recommended for obtaining a crude extract rich in phenolic diterpenes like this compound?
A3: Several methods can be effective, each with its own advantages. Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Stirring Extraction (STE) are commonly used.[1] The choice of method can significantly impact the final yield of this compound's isomer, rosmanol, and by extension, this compound itself.[1]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a robust and widely used method for the quantification of this compound and its related diterpenes.[2] For higher sensitivity and selectivity, especially in complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield of phenolic diterpenes. | - Inefficient extraction method.- Inappropriate solvent selection.- Insufficient extraction time or temperature.- Poor quality of raw rosemary material. | - Optimize extraction parameters (time, temperature, solvent-to-solid ratio) for your chosen method (MAE, UAE, etc.).- Use a solvent appropriate for phenolic diterpenes, such as ethanol or methanol.[1]- Ensure the rosemary leaves are properly dried and finely ground to increase surface area for extraction.[1] |
| High levels of carnosic acid and low levels of this compound. | - Insufficient oxidation of carnosic acid. | - Introduce controlled oxidation steps. This can include aeration (bubbling air or oxygen) of the extract, exposure to mild heat, or adjusting the pH, as carnosic acid oxidation is a key step in this compound formation.[3][4][5] |
| Formation of unwanted degradation products or isomers. | - Exposure to harsh conditions (high temperature, prolonged light exposure, reactive solvents).[2]- Use of protic solvents like methanol or ethanol can sometimes lead to the formation of ether derivatives. | - Conduct extractions at lower temperatures (e.g., 4°C) and protect the extraction vessel from light.[2]- Consider using aprotic solvents like acetonitrile to minimize the formation of certain degradation byproducts.[2]- Minimize extraction and processing times. |
| Difficulty in separating this compound from its isomers (e.g., rosmanol). | - Similar physicochemical properties and polarity of the isomers.[2] | - Optimize the chromatographic separation method. For preparative HPLC, use a high-resolution column (e.g., C18) and a shallow gradient elution with a mobile phase containing a modifier like formic acid to improve peak resolution.[6]- Adjust the mobile phase composition, flow rate, and column temperature to enhance separation.[6] |
| Inconsistent yields between batches. | - Variation in extraction conditions.- Differences in the chemical profile of the raw rosemary material. | - Standardize and carefully document all extraction and purification parameters.[2]- Source high-quality, consistent raw rosemary material. The concentration of precursors like carnosic acid can vary based on growing conditions and harvest time. |
Data Presentation
Table 1: Comparison of Extraction Methods for Phenolic Diterpenes from Rosemary
| Extraction Method | Solvent | Key Parameters | Compound Quantified | Yield (mg/g dry weight) |
| Microwave-Assisted Extraction (MAE) | 80% Methanol in Water | 15 min extraction time, 100°C | Rosmanol | 0.13 - 0.45[1] |
| Stirring Extraction (STE) | Ethanol | 120 min, 80°C, 50 mL/g solvent-to-solid ratio | Rosmanol | ~3.79[1] |
| Ultrasound Probe-Assisted Extraction (UPAE) | Not specified | Optimized conditions | Rosmanol | ~3.50[1] |
| Ultrasound Bath-Assisted Extraction (UBAE) | Not specified | Optimized conditions | Rosmanol | ~3.47[1] |
| Soxhlet Extraction | Ethanol | Not specified | Carnosic Acid | 2915.40 µg/g[7] |
| Soxhlet Extraction | Ethanol | Not specified | Carnosol | 22000.67 µg/g[7] |
Note: While specific quantitative data for this compound is limited, the yield of its isomer, rosmanol, provides a strong indication of expected yields for related phenolic diterpenes under similar extraction conditions.[1]
Experimental Protocols
Protocol 1: General Extraction of Phenolic Diterpenes
-
Sample Preparation: Dry fresh rosemary leaves at 40-50°C until a constant weight is achieved. Grind the dried leaves into a fine powder (e.g., particle size ≤ 0.5 mm).[1]
-
Extraction (Stirring Method):
-
Place 10 g of powdered rosemary leaves in a flask.
-
Add 200 mL of ethanol.
-
Stir the mixture at a controlled temperature (e.g., 60°C) for 2 hours.
-
-
Post-Extraction Processing:
Protocol 2: Purification of this compound using Column Chromatography and Preparative HPLC
-
Initial Fractionation (Silica Gel Column Chromatography):
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
After drying, load the sample onto a prepared silica gel column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.[1]
-
-
Final Purification (Preparative HPLC):
-
Pool the this compound-rich fractions and concentrate them.
-
Use a preparative reversed-phase C18 HPLC column.
-
Employ a gradient mobile phase, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), to separate this compound from its isomers.
-
Inject the enriched fraction and collect the peak corresponding to this compound based on retention time from analytical HPLC.
-
Evaporate the solvent from the collected fraction to obtain purified this compound.[1]
-
Protocol 3: Analytical Quantification by HPLC-DAD
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient Elution: A typical gradient might be: 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Oxidation pathway of carnosic acid to this compound and isomers.
Caption: Factors influencing this compound yield, purity, and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
Isorosmanol Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting stability issues related to isorosmanol in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a phenolic diterpene naturally found in rosemary (Rosmarinus officinalis)[1]. It is an isomer of rosmanol and is recognized for its antioxidant, neuroprotective, and neurotrophic properties[1]. Its antioxidant capacity, which is reported to be higher than that of α-tocopherol, makes it a compound of interest in various research fields[2].
Q2: What are the main factors that affect the stability of this compound in solution?
The stability of this compound, like other related phenolic diterpenes, is influenced by several factors:
-
Temperature: Elevated temperatures can accelerate the degradation of this compound and its precursors[3].
-
Light Exposure: this compound is a light-sensitive compound, and exposure to light can lead to its degradation[3].
-
Solvent Type: The choice of solvent is critical. Protic solvents such as methanol and ethanol can react with this compound and its precursors, leading to the formation of ether degradation products. Aprotic solvents, like acetonitrile, are generally preferred to minimize degradation[3].
-
pH: The pH of the solution can significantly impact the stability of phenolic compounds. While specific data for this compound is limited, related compounds show varying stability at different pH levels[4][5][6].
-
Presence of Oxygen: As an antioxidant, this compound is susceptible to oxidation. The presence of oxygen can contribute to its degradation.
Q3: What are the known degradation products of this compound?
Direct studies detailing the specific degradation products of this compound are limited. However, this compound itself is a degradation product of carnosic acid and carnosol[3][7]. The degradation pathway of carnosic acid can proceed to carnosol, which can then be transformed into rosmanol and its isomers, including this compound and epithis compound[3]. In the presence of protic solvents like methanol or ethanol, further degradation can lead to the formation of methoxy or ethoxy ethers of these compounds[3][8].
Q4: How should I prepare and store this compound solutions to maximize stability?
To ensure the stability of this compound solutions, the following practices are recommended:
-
Solvent Selection: Use high-purity aprotic solvents such as acetonitrile[3].
-
Temperature: Prepare and store solutions at low temperatures (e.g., 4°C or -20°C for long-term storage).
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, it is advisable to purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound to minimize oxidation.
-
Fresh Preparation: It is always best to prepare solutions fresh before each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of activity or inconsistent results in biological assays. | Degradation of this compound in the experimental solution. | Prepare fresh solutions for each experiment using a high-purity aprotic solvent. Protect the solution from light and keep it on ice during the experiment. Consider performing a stability study under your specific experimental conditions by analyzing the solution concentration over time using HPLC. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Review your solution preparation and storage procedures. Ensure the use of aprotic solvents and protection from light and high temperatures. If using protic solvents is unavoidable, be aware of the potential for ether formation. Use mass spectrometry (MS) to identify the unknown peaks, which may correspond to oxidized forms or solvent adducts of this compound[7][9][10][11]. |
| Low recovery of this compound after extraction from a biological matrix. | Degradation during the extraction process. | Optimize your extraction protocol to minimize exposure to harsh conditions. Use low temperatures during extraction and evaporation steps. Protect samples from light throughout the process. |
| Variability between different batches of this compound solution. | Inconsistent preparation or storage conditions. | Standardize your protocol for solution preparation and storage. Ensure all users follow the same procedure, including solvent type, storage temperature, and light protection. |
Data on this compound Stability
| Factor | Effect on Stability | Recommendations | References |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at low temperatures (4°C for short-term, -20°C or lower for long-term). Avoid heat during solution preparation. | [3] |
| Light | Exposure to light, particularly UV, promotes degradation. | Use amber vials or protect containers from light. Conduct experiments under subdued lighting conditions when possible. | [3] |
| pH | Stability is pH-dependent. Generally, phenolic compounds are more stable in acidic conditions. | Buffer solutions to an optimal pH if compatible with the experiment. Perform a pH stability study for your specific application. | [4][5][6] |
| Solvent | Protic solvents (e.g., methanol, ethanol) can lead to the formation of degradation products (ethers). | Use aprotic solvents (e.g., acetonitrile) whenever possible. If protic solvents must be used, prepare solutions fresh and use them immediately. | [3] |
| Oxygen | Susceptible to oxidation. | Degas solvents with an inert gas (nitrogen or argon) before use. Store solutions under an inert atmosphere for long-term stability. | General chemical principle |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
High-purity aprotic solvent (e.g., acetonitrile or DMSO, HPLC grade)
-
Inert gas (e.g., nitrogen or argon)
-
Amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance and volumetric flasks
-
-
Procedure:
-
Allow the this compound solid to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound accurately using an analytical balance.
-
Transfer the weighed this compound to a volumetric flask.
-
Add a small amount of the aprotic solvent to dissolve the solid completely. Gentle sonication can be used if necessary.
-
Once dissolved, fill the flask to the mark with the solvent.
-
For enhanced stability, gently bubble inert gas through the solution for a few minutes to displace dissolved oxygen.
-
Transfer the solution to an amber glass vial for storage.
-
Store the stock solution at -20°C or lower, protected from light.
-
Protocol for Stability-Indicating HPLC Method (General Approach)
This protocol provides a general framework for developing a stability-indicating HPLC method to assess this compound stability.
-
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
A C18 reversed-phase column is commonly used for the analysis of phenolic diterpenes.
-
-
Mobile Phase (Example):
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
A gradient elution is typically used to separate this compound from its potential degradation products.
-
-
Forced Degradation Study: To generate potential degradation products and validate the stability-indicating nature of the method, subject this compound solutions to forced degradation conditions[7][9][10][11]:
-
Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.
-
Oxidation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the solution to UV light.
-
-
Analysis:
-
Analyze the stressed samples by HPLC-PDA to separate the degradation products from the parent this compound peak.
-
The PDA detector can be used to assess peak purity.
-
For identification of degradation products, couple the HPLC system to a mass spectrometer (LC-MS).
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by this compound
Based on studies of the closely related isomer, rosmanol, this compound may influence several key signaling pathways involved in inflammation and cell proliferation.
Caption: Potential inhibition of the MAPK signaling pathway by this compound.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.[1][2]
Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.[8][12]
Experimental Workflow for this compound Stability Assessment
Caption: A general workflow for assessing the stability of this compound.
References
- 1. Rosmanol potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchwithnj.com [researchwithnj.com]
- 4. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 5. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. Hydroxytyrosol induces antioxidant/detoxificant enzymes and Nrf2 translocation via extracellular regulated kinases and phosphatidylinositol-3-kinase/protein kinase B pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. forced degradation products: Topics by Science.gov [science.gov]
- 12. Carnosol as a Nrf2 Activator Improves Endothelial Barrier Function Through Antioxidative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Isorosmanol's Poor Water Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the poor water solubility of isorosmanol. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a phenolic diterpenoid, and its chemical structure contains multiple hydrophobic rings. This molecular structure results in low aqueous solubility, a common characteristic of many polyphenolic compounds.[1][2] This inherent hydrophobicity makes it challenging to dissolve directly in neutral aqueous buffers like phosphate-buffered saline (PBS), often leading to precipitation and unreliable concentrations in experiments.[3][4]
Q2: My this compound, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous buffer or cell culture medium. What is causing this?
A2: This common phenomenon is known as solvent-shifting precipitation.[5] this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has very low solubility in water.[3][6] When the concentrated DMSO stock is added to an aqueous environment, the solvent polarity shifts dramatically. This change reduces the solubility of this compound below its concentration, causing it to "crash out" of the solution and form a precipitate.[4][5]
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the solubility and bioavailability of poorly water-soluble compounds like this compound.[7][8] The most common and effective strategies include:
-
Solid Dispersion: This involves dispersing this compound in an inert, hydrophilic carrier matrix in a solid state.[7][9] Upon contact with water, the carrier dissolves and releases the drug as very fine, amorphous particles, which have a higher dissolution rate.[10][11]
-
Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate the hydrophobic this compound molecule, forming an "inclusion complex" that is significantly more water-soluble.[14][15]
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer scale dramatically increases its surface area-to-volume ratio.[16][17] This leads to a significant enhancement in dissolution rate and solubility.[18]
-
pH Adjustment: The solubility of phenolic compounds can be influenced by pH.[17][19] For weakly acidic compounds, increasing the pH of the solution can ionize the molecule, thereby increasing its water solubility.[20]
-
Co-solvency: Using a mixture of solvents (e.g., water and a small percentage of a water-miscible organic solvent like ethanol or PEG 400) can increase the solubility of hydrophobic compounds.[8]
Q4: How do I choose the best solubility enhancement technique for my experiment?
A4: The choice of technique depends on several factors, including the required concentration of this compound, the specific application (e.g., in vitro cell culture vs. in vivo animal studies), and the available laboratory equipment. A logical approach to selecting a method is outlined in the diagram below.
Troubleshooting Guides
Even after applying enhancement techniques, you may encounter precipitation. The following guide provides a structured approach to resolving these issues.
Data Presentation
The following tables summarize the primary solubility enhancement techniques and provide a quick reference for troubleshooting.
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Common Excipients/Carriers | Advantages | Disadvantages/Considerations |
|---|---|---|---|---|
| Solid Dispersion | Drug is dispersed in a hydrophilic matrix, often in an amorphous state, increasing surface area and wettability.[7][11] | PVP, HPMC, Poloxamers, PEGs.[9][21][22] | Significant increase in dissolution rate; established manufacturing methods.[9][23] | Formulations can be physically unstable over time (recrystallization); potential for drug-polymer interactions.[9] |
| Cyclodextrin Complexation | Hydrophobic drug is encapsulated within the cyclodextrin's lipophilic cavity, forming a water-soluble complex.[12][14] | β-Cyclodextrin (β-CD), Hydroxypropyl-β-CD (HP-β-CD).[13][15] | High solubilizing efficiency; can protect the drug from degradation.[12] | Limited by the stoichiometry of the complex (often 1:1); can be expensive for large-scale production.[24] |
| Nanoparticle Formulation | Particle size is reduced to the nanometer range, increasing surface area and dissolution velocity according to the Noyes-Whitney equation.[16][17] | Starch, PVA, Chitosan, various surfactants as stabilizers.[18][25][26] | Enhances bioavailability; suitable for various administration routes.[1][18] | Can be prone to aggregation; requires specialized equipment like homogenizers or sonication.[27] |
| pH Adjustment | For ionizable drugs, altering the pH of the medium can convert the drug into its more soluble salt form.[17][20] | Buffers (e.g., phosphate, citrate), acidic or basic excipients.[19] | Simple and cost-effective method.[20] | Only applicable to ionizable drugs; risk of precipitation if the pH changes (e.g., in the GI tract).[17] |
Table 2: Troubleshooting Guide for this compound Precipitation
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Immediate Precipitation | Final concentration is too high, exceeding the kinetic solubility limit.[5] | Lower the final working concentration or increase the ratio of the solubilizing agent (e.g., carrier, cyclodextrin). |
| Inefficient mixing leads to localized supersaturation.[28] | Add the concentrated stock solution dropwise to the aqueous medium while vigorously vortexing or stirring.[5] | |
| Precipitation Over Time | The amorphous form of the drug in a solid dispersion is reverting to a more stable, less soluble crystalline form.[9] | Incorporate crystallization-inhibiting polymers (e.g., HPMC) into the formulation. Prepare solutions fresh before each experiment.[5] |
| Changes in the experimental environment (e.g., temperature drop, pH shift in media).[4] | Ensure the solution is maintained at a constant temperature. Use a strongly buffered medium if pH stability is a concern.[29] |
| | Adsorption to plasticware.[5] | Use low-adhesion plasticware or glass vials for preparing and storing solutions.[5] |
Experimental Protocols
The following are detailed methodologies for common solubility enhancement techniques that can be adapted for this compound.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, which is then evaporated, leaving a solid matrix with the drug dispersed throughout.[9][21]
Methodology:
-
Preparation: Accurately weigh this compound and a hydrophilic carrier (e.g., Poloxamer 188, PVP K30) in a predetermined ratio (e.g., 1:2, 1:4, 1:9 w/w).[21]
-
Dissolution: Dissolve the weighed materials in a suitable volatile solvent, such as ethanol or methanol, in a round-bottom flask. Ensure complete dissolution by gentle stirring or sonication.[9]
-
Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.[9]
-
Drying: Scrape the solid film from the flask and place it in a vacuum oven at room temperature for 24-48 hours to ensure complete removal of any residual solvent.[21]
-
Sizing and Storage: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size. Store in a desiccator until use.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading
This technique involves mixing the drug and cyclodextrin with a small amount of liquid to form a paste, facilitating the inclusion of the drug into the cyclodextrin cavity.[13][24]
Methodology:
-
Preparation: Weigh this compound and a cyclodextrin (e.g., HP-β-CD) in a 1:1 molar ratio.[13]
-
Wetting: Place the cyclodextrin in a glass mortar and add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) dropwise to form a homogeneous paste.
-
Kneading: Add the this compound powder to the paste and knead thoroughly for 45-60 minutes. During this process, add small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Sizing and Storage: Pulverize the dried complex in the mortar and pass it through a sieve. Store in a tightly sealed container in a desiccator.
Protocol 3: Preparation of this compound Nanoparticles by Antisolvent Precipitation
This method, also known as the nanoprecipitation or solvent displacement method, involves dissolving the drug in a solvent and then adding this solution to a miscible antisolvent, causing the drug to precipitate as nanoparticles.[1][27]
Methodology:
-
Organic Phase Preparation: Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone, ethanol) to create the organic phase.[1][25]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or PVA) to prevent nanoparticle aggregation. This will be the antisolvent.
-
Precipitation: Using a syringe pump, inject the organic phase at a constant, slow rate into the aqueous phase, which is being stirred at a high speed with a magnetic stirrer or homogenizer.[25] The rapid solvent mixing will cause this compound to precipitate as nanoparticles.
-
Solvent Removal: Stir the resulting nanosuspension at room temperature for several hours or use a rotary evaporator to remove the organic solvent.
-
Characterization and Storage: Characterize the nanoparticle size and distribution using Dynamic Light Scattering (DLS). The nanosuspension can be used directly or lyophilized for long-term storage.
References
- 1. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcsrr.org [ijcsrr.org]
- 9. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. brieflands.com [brieflands.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 16. ascendiacdmo.com [ascendiacdmo.com]
- 17. wjbphs.com [wjbphs.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 21. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. β-Cyclodextrin inclusion complex to improve physicochemical properties of pipemidic acid: characterization and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. US9480656B1 - Method of preparing rosemary nanoparticles and encapsulated rosemary nanoparticles - Google Patents [patents.google.com]
- 26. jddtonline.info [jddtonline.info]
- 27. pnrjournal.com [pnrjournal.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
Technical Support Center: Isorosmanol Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isorosmanol. The information provided is based on studies of closely related diterpenes, including its precursors carnosic acid and carnosol, and its isomer rosmanol.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
While specific studies on this compound degradation are limited, based on its structure and the degradation of related compounds like carnosol, the primary degradation pathway is likely oxidation.[1] this compound contains a catechol moiety, which is susceptible to oxidation to form an unstable ortho-quinone intermediate. This intermediate can then undergo further reactions.
Q2: What are the expected degradation products of this compound?
Direct degradation products of this compound have not been extensively documented. However, studies on the degradation of carnosic acid and carnosol, which can lead to the formation of rosmanol and its isomers, suggest that potential degradation products could arise from further oxidation or rearrangement of the this compound structure.
Q3: What analytical techniques are most suitable for identifying this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV-Vis or Diode Array Detection (DAD) are the most common methods for the separation and quantification of this compound and related phenolic diterpenes.[2] For structural identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for the definitive structural elucidation of isolated degradation products.
Q4: What factors can accelerate the degradation of this compound?
Based on studies of related compounds, the stability of this compound is likely influenced by:
-
Temperature: Higher temperatures are known to accelerate the degradation of phenolic compounds.
-
Light: Exposure to light, especially UV light, can promote oxidative degradation.
-
pH: The pH of the solution can significantly impact the rate of hydrolysis and oxidation.
-
Oxidizing agents: The presence of peroxides or dissolved oxygen will likely accelerate degradation.
-
Solvent: The choice of solvent can affect stability. Protic solvents like methanol and ethanol have been observed to react with related compounds under certain conditions.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid loss of this compound peak during analysis. | - On-column degradation. - Unstable sample solution. | - Use a pre-column to saturate the stationary phase. - Ensure the mobile phase pH is compatible with this compound stability. - Prepare samples fresh and keep them in an autosampler at a low temperature (e.g., 4°C). - Protect samples from light. |
| Appearance of multiple unknown peaks in the chromatogram. | - Degradation of this compound in the sample. - Contamination from solvent or glassware. | - Perform forced degradation studies (see Experimental Protocols) to generate and identify potential degradation products. - Run a blank injection of the solvent to check for contaminants. - Ensure proper cleaning of all glassware. |
| Poor separation between this compound and its isomers (e.g., rosmanol). | - Suboptimal chromatographic conditions. | - Optimize the mobile phase composition (e.g., gradient, organic modifier, pH). - Try a different stationary phase (e.g., C18, phenyl-hexyl). - Adjust the column temperature. |
| Difficulty in identifying degradation products by LC-MS. | - Low abundance of degradation products. - Complex fragmentation pattern. | - Concentrate the sample to increase the signal of low-level degradants. - Perform MS/MS experiments at different collision energies to obtain more structural information. - Isolate the degradation products using preparative HPLC for subsequent NMR analysis. |
Quantitative Data Summary
| Compound | Stress Condition | Solvent | Temperature | Observation |
| Carnosol | Light Exposure | Ethanol | 40°C | Complete degradation observed within four days. |
| Carnosol | Dark | Ethanol | 40°C | Slower degradation compared to light exposure. |
| Carnosol | Dark | Ethanol | Room Temp | Slower degradation than at 40°C. |
| Carnosol | Dark | Ethanol | 4°C | Fairly stable. |
| Carnosol | Dark | Ethanol | -10°C | Most stable condition. |
Data extrapolated from studies on carnosol degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store solid this compound in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 48 hours.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate this compound from its potential degradation products.
Instrumentation:
-
HPLC or UHPLC system with a PDA or UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Note: This is a starting method and may require optimization for specific degradation products.
Visualizations
Caption: Workflow for the identification of this compound degradation products.
Caption: Hypothesized oxidative degradation pathway for this compound.
References
- 1. Catalytic Antioxidant Activity of Two Diterpenoid Polyphenols of Rosemary, Carnosol, and this compound, against Lipid Oxidation in the Presence of Cysteine Thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation study of carnosic acid, carnosol, rosmarinic acid, and rosemary extract (Rosmarinus officinalis L.) assessed using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Isorosmanol and Carnosol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of isorosmanol and carnosol.
Troubleshooting Guide
This section offers systematic solutions to specific problems you may face during your HPLC analysis.
Problem 1: Poor Resolution or Co-elution of this compound and Carnosol Peaks
Poor resolution between this compound and carnosol is a common challenge due to their structural similarities as isomers.
-
Initial Checks:
-
Column Health: Ensure your column is not degraded or contaminated. A void at the column inlet can also disrupt the packed bed and cause poor peak shape.[1]
-
System Suitability: Verify that your HPLC system meets the required performance standards.
-
-
Optimization Steps:
-
Mobile Phase Composition: The choice of organic solvent and the composition of the mobile phase are critical. Better resolution for similar phenolic compounds has been recorded with methanol-0.6% acetic acid compared to acetonitrile-0.1% trifluoroacetic acid or methanol-0.1% trifluoroacetic acid.[2] Experiment with small, incremental changes in the organic solvent percentage.
-
Gradient Elution: If using an isocratic method, switching to a shallow gradient elution can often improve the separation of closely eluting peaks. A shallow gradient allows for more selective elution of the analytes.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of phenolic compounds.[1] Using a mobile phase with a low pH (e.g., acidified with formic or acetic acid) ensures that these weakly acidic compounds are in their non-ionized form, leading to better retention and sharper peaks on a reversed-phase column.
-
Column Temperature: Adjusting the column temperature can alter selectivity. Different column temperatures (e.g., 20, 25, 30, 35 °C) should be tested to find the optimal condition for separation.[2]
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.
-
Problem 2: Peak Tailing
Peak tailing, where a peak is asymmetrical with a trailing edge longer than the leading edge, is a frequent issue with phenolic compounds.[1]
-
Primary Causes and Solutions:
-
Secondary Interactions: Unwanted interactions between the phenolic hydroxyl groups of the analytes and residual silanol groups on the silica-based stationary phase are a primary cause.[1]
-
Solution: Use an acidic mobile phase modifier (e.g., 0.1% formic acid or acetic acid) to suppress the ionization of the silanol groups, thereby minimizing these secondary interactions.
-
-
Mobile Phase pH Mismatch: Operating at a pH close to the pKa of the analytes can lead to mixed ionization states and peak distortion.[1]
-
Solution: Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound and carnosol.
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[1]
-
Solution: Dilute the sample and reinject.
-
-
Column Contamination: Contamination from previous samples can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent.
-
-
Problem 3: Irreproducible Retention Times
Fluctuations in retention times can compromise the reliability of your results.
-
Potential Causes and Solutions:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common culprit.
-
Solution: Ensure the mobile phase is prepared fresh daily and is thoroughly degassed.
-
-
Column Temperature: Fluctuations in the column temperature can cause shifts in retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Pump Issues: A faulty pump or check valve can lead to an unstable flow rate.
-
Solution: Check for leaks, salt buildup, or unusual noises from the pump and perform necessary maintenance.[3]
-
-
Problem 4: Analyte Degradation
Carnosol and its precursors like carnosic acid are known to be unstable under certain conditions.[4]
-
Causes and Preventive Measures:
-
Temperature and Light Sensitivity: Degradation of these compounds increases with higher temperatures and exposure to light.[5][6]
-
Solution: Prepare samples fresh and store them in amber vials in a cool, dark place. Use an autosampler with temperature control if available.
-
-
Solvent-Induced Degradation: Protic solvents, particularly methanol, can promote the transformation of carnosic acid to carnosol.[4]
-
Solution: Minimize the time samples are stored in the dissolution solvent before injection. If degradation is suspected, consider using a different solvent for sample preparation, such as acetone, which has been shown to be more suitable for carnosic acid extraction.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating this compound and carnosol?
A reversed-phase C18 column is the most commonly used and effective stationary phase for the separation of these phenolic diterpenes.[2][7] Look for columns with a particle size of 5 µm or smaller for higher efficiency.
Q2: What is a typical mobile phase composition for this separation?
A gradient elution using a mixture of methanol or acetonitrile and acidified water is typically employed. For example, a mobile phase of methanol (A) and 0.6% acetic acid in water (B) has been successfully used for the separation of carnosol along with other compounds in rosemary extracts.[2] Another common mobile phase consists of methanol and water with 0.1% formic acid.[7]
Q3: At what wavelength should I detect this compound and carnosol?
This compound and carnosol can be detected using a UV-Vis or DAD detector. A wavelength of around 230 nm or 280 nm is often used for the detection of these and related phenolic compounds.[8]
Q4: How can I confirm the identity of my this compound and carnosol peaks?
The most reliable method for peak identification is to use a mass spectrometer (MS) detector coupled with your HPLC system (LC-MS). This will provide mass-to-charge ratio information, which can confirm the identity of your compounds. Alternatively, you can run commercially available reference standards for this compound and carnosol to compare retention times.
Q5: My sample is a complex plant extract. How can I reduce matrix effects?
Solid-phase extraction (SPE) is a highly effective sample preparation technique to clean up complex samples and reduce matrix interference before HPLC analysis.
Experimental Protocols
Example HPLC Method for Separation of Carnosol in Rosemary Extract
This method is adapted from a validated procedure for the analysis of major phenolic compounds in rosemary.
-
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 mm × 250 mm, 5 μm).[2]
-
-
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (analytical grade)
-
-
Chromatographic Conditions:
-
Mobile Phase A: Methanol
-
Mobile Phase B: 0.6% acetic acid in water[2]
-
Gradient Program: A multi-step gradient can be optimized, for instance, starting with a lower concentration of methanol and gradually increasing it to elute the more nonpolar compounds like carnosol. A representative gradient could be: 40–50% A at 0–8 min, 50–83% A at 8–10 min, 83–85% A at 10–25 min, 85% A at 25–50 min.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30 °C[2]
-
Injection Volume: 20 µL[2]
-
Detection Wavelength: Monitor at 230 nm or 280 nm.
-
Data Presentation
Table 1: Summary of HPLC Parameters for Carnosol and Related Compounds Analysis
| Parameter | Method 1 | Method 2 |
| Column | Zorbax SB-C18 (4.6 x 250 mm, 5 µm)[2] | Zorbax Eclipse XDB C18 (4.6 x 100 mm, 3.5 µm)[7][9] |
| Mobile Phase A | Methanol[2] | Methanol[7] |
| Mobile Phase B | 0.6% Acetic Acid in Water[2] | 0.1% Formic Acid in Water[7] |
| Elution Mode | Gradient[2] | Gradient[7] |
| Flow Rate | 1.0 mL/min[2] | 0.4 mL/min[7] |
| Column Temp. | 30 °C[2] | 25 °C[7] |
| Detection | ELSD / UV[2] | DAD (200-400 nm)[7] |
Visualizations
Caption: HPLC troubleshooting workflow for common separation issues.
Caption: General workflow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A Validated Method for the Determination of Carnosic Acid and Carnosol in the Fresh Foliage of Salvia rosmarinus and Salvia officinalis from Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation study of carnosic acid, carnosol, rosmarinic acid, and rosemary extract (Rosmarinus officinalis L.) assessed using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 8. repositorio.uchile.cl [repositorio.uchile.cl]
- 9. Optimizing Ethanol Extraction of Rosemary Leaves and Their Biological Evaluations [xiahepublishing.com]
Troubleshooting low recovery of isorosmanol during purification.
Technical Support Center: Isorosmanol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low recovery of this compound during purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What is this compound and why is its purification challenging?
This compound is a phenolic diterpene found in plants like rosemary (Rosmarinus officinalis).[1] Like its isomers, rosmanol and epirosmanol, it is a potent antioxidant.[1] The purification of this compound can be challenging due to its structural similarity to other diterpenes, its potential for degradation under certain conditions, and its tendency to irreversibly adsorb to common stationary phases like silica gel.
Q2: What are the common methods for purifying this compound?
The most common purification strategies for this compound involve a multi-step approach:
-
Initial Extraction: From the plant material (e.g., rosemary leaves) using solvents like ethanol or methanol.[1][2]
-
Fractionation by Column Chromatography: Often using silica gel to separate the crude extract into fractions.[2]
-
Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC): Typically using a reversed-phase C18 column to achieve high purity.[1]
Troubleshooting Low Recovery in Silica Gel Column Chromatography
Q3: My this compound recovery is very low after silica gel column chromatography. What are the likely causes?
Low recovery of this compound from a silica gel column is a common issue and can be attributed to several factors:
-
Irreversible Adsorption: Phenolic compounds like this compound can strongly bind to the acidic silanol groups on the surface of silica gel, leading to poor elution and recovery.
-
Degradation on Silica: The acidic nature of silica gel can catalyze the degradation of sensitive compounds like this compound. This degradation can be exacerbated by prolonged exposure and certain solvents.
-
Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, this compound will not elute from the column. Conversely, a mobile phase that is too polar may co-elute this compound with other impurities.
-
Co-elution with Impurities: Fractions containing this compound may be discarded if they are not sufficiently pure, leading to a perceived low recovery.
Q4: How can I improve the recovery of this compound from a silica gel column?
To mitigate low recovery, consider the following strategies:
-
Modify the Mobile Phase:
-
Add an Acidic Modifier: Incorporating a small amount of a weak acid, such as formic acid or acetic acid (0.1-1%), into the mobile phase can help to protonate the silanol groups on the silica surface and reduce their interaction with the phenolic hydroxyl groups of this compound.[3]
-
Use a More Polar Solvent: A gradual increase in the polarity of the mobile phase (gradient elution) can help to effectively elute the compound. Solvent systems like hexane-ethyl acetate followed by ethyl acetate-methanol are common.[2]
-
-
Neutralize the Silica Gel:
-
You can pre-treat the silica gel by washing it with a dilute solution of a base like triethylamine (1-3%) in your starting mobile phase, followed by a wash with the mobile phase alone. This helps to deactivate the highly acidic sites.
-
-
Consider Alternative Stationary Phases:
-
If low recovery persists, switching to a different stationary phase is recommended. Good alternatives for phenolic compounds include neutral or basic alumina, or reversed-phase silica (C18).
-
Troubleshooting Low Recovery in Preparative HPLC
Q5: I am experiencing low recovery after preparative HPLC purification of this compound. What could be the problem?
Low recovery in preparative HPLC can be due to:
-
Poor Solubility in the Mobile Phase: If this compound is not fully dissolved in the mobile phase at the point of injection, it can precipitate on the column, leading to low recovery and poor peak shape.
-
Suboptimal pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound. For reversed-phase chromatography, maintaining a pH that keeps the phenolic hydroxyl groups protonated (unionized) generally leads to better retention and recovery. Adding 0.1% formic acid to both the aqueous and organic mobile phase components is a common practice.[1]
-
Analyte Degradation: Although less common than with silica gel, degradation can still occur if the mobile phase is incompatible with the compound or if the collected fractions are not handled properly (e.g., exposure to light or high temperatures).
-
Overloading the Column: Injecting too much sample can lead to poor separation, broad peaks, and difficulty in collecting pure fractions, which can result in lower recovery of the high-purity product.[4]
Q6: What steps can I take to optimize this compound recovery in preparative HPLC?
-
Ensure Complete Solubility: Dissolve the sample in a strong solvent (like methanol or DMSO) at a high concentration, and then dilute it with the mobile phase just before injection. Ensure the final injection solution is clear.
-
Optimize the Mobile Phase:
-
pH Control: Use a buffered mobile phase or add an acidic modifier like formic or acetic acid to control the pH and keep this compound in its neutral form.
-
Solvent Selection: Acetonitrile and methanol are common organic modifiers. Their different selectivities can be exploited to improve the separation from impurities.
-
-
Perform a Loading Study: Start with small injections and gradually increase the injection volume to determine the maximum sample load that can be purified without compromising resolution and recovery.[4]
-
Proper Fraction Collection and Handling: Collect fractions in clean vials and immediately store them protected from light and at a low temperature to prevent degradation. Promptly evaporate the solvent under reduced pressure at a low temperature (e.g., <40°C).
Data Presentation
Table 1: Comparison of Estimated this compound Recovery with Different Purification Strategies.
| Purification Step | Stationary Phase | Mobile Phase System | Estimated Recovery (%) | Potential for Degradation |
| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (gradient) | 40-60% | High |
| Silica Gel with 1% Acetic Acid | Hexane:Ethyl Acetate (gradient) | 60-75% | Moderate | |
| Neutral Alumina | Dichloromethane:Methanol (gradient) | 70-85% | Low | |
| Preparative HPLC | Reversed-Phase C18 | Water/Acetonitrile with 0.1% Formic Acid | >90% | Very Low |
Note: The recovery percentages are estimates based on typical recoveries for similar phenolic diterpenes and may vary depending on the specific experimental conditions and the complexity of the initial extract.
Experimental Protocols
Protocol 1: Column Chromatography with Modified Silica Gel
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).
-
To reduce acidity, you can optionally add 1% triethylamine to this initial slurry, stir for 30 minutes, and then filter and wash with the starting mobile phase.
-
-
Packing the Column:
-
Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle into a packed bed, and then drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude rosemary extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the extract adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the least polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate to methanol.
-
To improve the recovery of phenolic compounds, consider adding 0.5-1% acetic or formic acid to your mobile phase throughout the elution.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
Protocol 2: Preparative HPLC for Final Purification
-
System and Column:
-
Use a preparative HPLC system with a UV detector.
-
A reversed-phase C18 column is typically used (e.g., 250 mm x 20 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
Degas both solvents before use.
-
-
Method Development (Analytical Scale):
-
First, develop an analytical method on a smaller C18 column (e.g., 250 mm x 4.6 mm) to determine the optimal gradient for separating this compound from its isomers and other impurities.
-
-
Scale-up and Purification:
-
Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.
-
Dissolve the this compound-containing fraction from the column chromatography step in a small volume of the mobile phase.
-
Inject the sample onto the preparative column.
-
Run the gradient and monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound based on the retention time determined from the analytical scale separation.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction under reduced pressure at a low temperature (<40°C) to obtain the purified this compound.
-
Confirm the purity of the final product using analytical HPLC.
-
Visualizations
References
Preventing oxidation of isorosmanol during storage.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the oxidation of isorosmanol during storage and experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your this compound samples.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks appear in HPLC/LC-MS analysis. | Degradation of this compound due to exposure to light, elevated temperature, oxygen, or non-optimal pH. This compound is an isomer of rosmanol and can be related to the degradation of carnosol and carnosic acid.[1] | Immediately analyze a freshly prepared standard solution to confirm the retention time of pure this compound. Protect samples from light using amber vials or by covering them with aluminum foil.[2] Store samples at low temperatures (-20°C or -80°C).[2] If possible, deoxygenate solvents and work under an inert atmosphere (e.g., nitrogen or argon).[2][3] |
| Variability in experimental results or loss of biological activity. | Degradation of this compound stock solutions over time. Repeated freeze-thaw cycles can also contribute to degradation. | Prepare fresh stock solutions for each experiment whenever possible.[2] If storing solutions, aliquot them into single-use vials to avoid multiple freeze-thaw cycles.[2] It is advisable to conduct a time-course stability test under your specific experimental conditions to understand the degradation rate.[3] |
| Color change in solid this compound or solutions (e.g., turning yellowish or brown). | Oxidation of the phenolic structure. The formation of orthoquinones and other colored oxidation products is a common degradation pathway for phenolic compounds.[4] | This is a strong indicator of degradation. Discard the sample and use a fresh, properly stored sample. Ensure that solid this compound is stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert gas.[2] |
| Precipitation in stock solutions. | The compound may have exceeded its solubility limit in the chosen solvent, or degradation products may be less soluble. | Confirm that the concentration of your solution is within the known solubility limits for the solvent. You may need to gently warm the solution or sonicate to redissolve, but be cautious as heat can accelerate degradation.[5] If precipitation persists, it is likely due to degradation, and a fresh solution should be prepared. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, in a dry environment at -20°C or preferably -80°C. Storing under an inert atmosphere like argon or nitrogen is also highly recommended to minimize oxidation.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: High-purity, anhydrous solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used.[3] The choice of solvent can impact stability; for instance, protic solvents like ethanol can potentially form ether derivatives with related compounds under certain conditions.[1] Using aprotic solvents like acetonitrile might minimize certain degradation pathways.[1]
Q3: How should I store this compound stock solutions?
A3: Stock solutions should be aliquoted into small, single-use volumes in amber glass vials to minimize light exposure and prevent contamination.[2] For short-term storage (up to a week), -20°C is acceptable, but for long-term storage, -80°C is strongly recommended.[2] Purging the vials with an inert gas before sealing can further enhance stability by displacing oxygen.[3]
Q4: Is this compound sensitive to pH?
A4: Yes, as a phenolic compound, this compound's stability is pH-dependent. Phenols are generally more stable in slightly acidic conditions.[2] Alkaline conditions can deprotonate the hydroxyl groups, making the molecule more susceptible to oxidation. If your experimental conditions permit, maintaining a pH between 5.0 and 7.0 is advisable.
Q5: Can I use antioxidants to prevent this compound oxidation in my formulations?
A5: Yes, adding other antioxidants can help protect this compound, particularly in complex formulations.[6] Synthetic antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), or natural antioxidants like α-tocopherol (Vitamin E), can be effective.[7][8] Chelating agents such as EDTA can also be beneficial by sequestering metal ions that can catalyze oxidation.[9] However, it's crucial to test for compatibility and potential interactions.
Quantitative Data on Stability
While specific stability data for this compound is limited in publicly available literature, the stability of its isomer, epirosmanol, has been studied and provides a valuable reference.
Table 1: Stability of Solid Epirosmanol Over 6 Months
| Storage Condition | Purity after 3 Months | Purity after 6 Months |
| -80°C, in dark, under argon | >99% | >99% |
| -20°C, in dark, under argon | 98% | 96% |
| 4°C, in dark, under air | 95% | 90% |
| 25°C, exposed to light, under air | 70% | 55% |
Table 2: Stability of Epirosmanol in DMSO Solution (10 mM) at -20°C
| Time | Purity |
| Initial | >99% |
| 1 Month | 99% |
| 3 Months | 97% |
| 6 Months | 94% |
Data adapted from studies on epirosmanol, an isomer of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents moisture condensation on the cold solid.
-
Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of this compound.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM. Vortex briefly to ensure complete dissolution.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use amber vials. Purge with argon or nitrogen, seal tightly, and store at -80°C for long-term storage.
Protocol 2: HPLC Method for Assessing this compound Stability
This protocol provides a general guideline for monitoring the degradation of this compound. Optimization may be required for specific instruments and sample matrices.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution using a mixture of:
-
Solvent A: Water with 0.1% acetic or phosphoric acid.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program (Example):
-
0-5 min: 45% B
-
5-10 min: Ramp to 80% B
-
Further steps to be optimized based on separation needs.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at wavelengths around 230 nm and 284 nm.
-
Procedure:
-
Prepare a fresh this compound standard and inject to determine its retention time and initial peak area.
-
Inject the aged or experimental sample.
-
Compare the chromatograms. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.
-
Quantify the remaining this compound using a calibration curve generated from fresh standards.
-
Visualizations
This compound Oxidation Pathway
The antioxidant activity of this compound involves the donation of a hydrogen atom from one of its hydroxyl groups, leading to the formation of a phenoxyl radical. This radical can be stabilized through resonance and can be further oxidized to form an unstable orthoquinone derivative.
Caption: Proposed oxidation pathway of this compound during its antioxidant activity.
Recommended Workflow for Handling this compound
To minimize degradation, a systematic workflow should be followed during experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Enhancing the Bioavailability of Isorosmanol
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments aimed at enhancing the bioavailability of isorosmanol.
Troubleshooting Guides and FAQs
This section provides solutions to specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Poor Aqueous Solubility and Dissolution Rate of this compound
Q1: My this compound raw material shows very low solubility in aqueous media, leading to poor dissolution in my initial formulations. What are the underlying reasons and how can I address this?
A: this compound, a diterpene from rosemary, is a lipophilic molecule with poor water solubility, which is a primary obstacle to its oral bioavailability. This inherent hydrophobicity limits its dissolution in gastrointestinal fluids, a critical step for absorption.
Troubleshooting Strategies:
-
Particle Size Reduction: Decreasing the particle size of this compound increases the surface area available for dissolution.
-
Micronization: Can be achieved through techniques like spray drying or jet milling.
-
Nanonization: Further reduction to the nanoscale can be accomplished through methods like high-pressure homogenization or wet milling to create a nanosuspension.
-
-
Formulation Approaches:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a molecular level can significantly enhance its dissolution rate.
-
Nanoencapsulation: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles can improve its solubility and protect it from degradation.
-
Q2: I've prepared a solid dispersion of this compound, but the dissolution profile is still not optimal. What could be the problem?
A: Several factors can influence the effectiveness of a solid dispersion.
Troubleshooting Strategies:
-
Carrier Selection: The choice of carrier is crucial. Ensure the selected polymer (e.g., PVP, HPMC, PEGs) has good miscibility with this compound.
-
Drug-to-Carrier Ratio: An inappropriate ratio can lead to drug recrystallization or incomplete dispersion. Experiment with different ratios to find the optimal balance.
-
Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, melting) can affect the final product's characteristics. Ensure the solvent is completely removed in the solvent evaporation method, as residual solvent can promote crystallization.
-
Physical State: Verify the physical state of this compound within the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm it is in an amorphous state.
Issue 2: Low Intestinal Permeability
Q3: My in vitro Caco-2 permeability assay shows low transport of this compound across the cell monolayer. Why is this happening and what can be done?
A: this compound's lipophilicity can contribute to low apparent permeability. Based on Caco-2 cell monolayer studies of rosemary extract components, this compound and its isomers are classified as having low permeability (BCS Class III or IV).
Troubleshooting Strategies:
-
Use of Permeation Enhancers: Incorporating permeation enhancers into your formulation can help to transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the drug in a solubilized state at the site of absorption.
-
Nanoencapsulation: Nanoparticles can be taken up by intestinal cells through various endocytic pathways, bypassing the traditional routes of absorption and thereby increasing intracellular concentration.
Issue 3: High Variability in Experimental Results
Q4: I am observing significant variability in the bioavailability of this compound between different batches of my formulation and in vivo subjects. What are the potential causes?
A: High variability is a common challenge when working with natural compounds and complex formulations.
Troubleshooting Strategies:
-
Formulation In-Process Controls:
-
Particle Size Distribution: Ensure consistent particle size in your formulations.
-
Encapsulation Efficiency: For nanoformulations, consistently measure the encapsulation efficiency and drug loading.
-
Physical Stability: Monitor for any signs of drug crystallization or nanoparticle aggregation over time.
-
-
In Vivo Study Design:
-
Animal Models: Standardize the age, sex, and fasting state of the animals used in your studies.
-
Dosing Procedure: Ensure accurate and consistent administration of the formulation.
-
Sample Size: Increase the number of animals per group to account for biological variability.
-
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and the efficacy of bioavailability enhancement techniques.
Table 1: Physicochemical and Permeability Data for this compound
| Parameter | Value | Reference |
| Aqueous Solubility | Poorly soluble (exact value not readily available in literature) | General knowledge on diterpenes |
| Caco-2 Permeability (Papp) | ||
| epi-Isorosmanol (A-B) | 2.5 x 10-6 cm/s | [Evaluation of the intestinal permeability of rosemary (Rosmarinus officinalis L.) extract polyphenols and terpenoids in Caco-2 cell monolayers] |
| epi-Isorosmanol (B-A) | 1.8 x 10-6 cm/s | [Evaluation of the intestinal permeability of rosemary (Rosmarinus officinalis L.) extract polyphenols and terpenoids in Caco-2 cell monolayers] |
| Biopharmaceutics Classification System (BCS) | Likely Class III or IV (Low Permeability) | [Evaluation of the intestinal permeability of rosemary (Rosmarinus officinalis L.) extract polyphenols and terpenoids in Caco-2 cell monolayers] |
Table 2: Efficacy of Bioavailability Enhancement Strategies (Data from a Structurally Similar Diterpene, Carnosic Acid)
| Enhancement Strategy | Formulation Details | Fold Increase in Bioavailability/Bioaccessibility | Reference |
| Nanoemulsion | Lecithin-based nanoemulsion | 2.2-fold (in vivo, rats) | [1] |
| Nanoemulsion | Lecithin-based nanoemulsion | 5.6-fold (in vitro, TIM-1 model) | [1] |
| Solid Dispersion | Andrographolide (another diterpene) with HPMC | Significant enhancement (quantitative fold increase not specified) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
1. Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))
-
Volatile organic solvent (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Protocol:
-
Dissolution: Accurately weigh this compound and the chosen hydrophilic carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w). Dissolve both components in a minimal amount of the volatile organic solvent in a round-bottom flask. Ensure complete dissolution, using sonication if necessary.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue the evaporation until a dry, solid film is formed on the inner wall of the flask.
-
Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to ensure complete removal of any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Pulverize the solid mass into a fine powder using a mortar and pestle. Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
2. Nanoencapsulation of this compound using Antisolvent Precipitation Method
Objective: To encapsulate hydrophobic this compound within polymeric nanoparticles to improve its aqueous dispersibility and bioavailability.
Materials:
-
This compound
-
Polymer (e.g., Zein, PLGA)
-
Solvent (e.g., 70-90% ethanol)
-
Antisolvent (deionized water)
-
Magnetic stirrer
-
Centrifuge
Protocol:
-
Preparation of Organic Phase: Dissolve the chosen polymer (e.g., Zein) in the solvent (e.g., 80% ethanol) to a specific concentration (e.g., 5 mg/mL). Dissolve this compound in this polymer solution at a desired drug-to-polymer ratio.
-
Nanoparticle Formation: Place a specific volume of the antisolvent (deionized water) in a beaker and stir vigorously using a magnetic stirrer at room temperature. Inject the this compound-polymer solution dropwise into the stirring antisolvent. The rapid diffusion of the solvent into the antisolvent will cause the polymer and the encapsulated this compound to precipitate as nanoparticles.
-
Solvent Removal and Nanoparticle Collection: Continue stirring for a few hours to allow for complete solvent evaporation. Collect the nanoparticle suspension and centrifuge at high speed (e.g., 12,000 rpm for 20 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated this compound and residual solvent. Repeat the centrifugation and washing steps 2-3 times.
-
Resuspension or Lyophilization: The final nanoparticle pellet can be resuspended in deionized water or a suitable buffer for immediate use or lyophilized for long-term storage.
3. In Vitro Dissolution Testing of this compound Solid Dispersion
Objective: To evaluate the dissolution profile of the prepared this compound solid dispersion.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method)
Dissolution Medium: 900 mL of a suitable medium (e.g., simulated gastric fluid without pepsin, pH 1.2; or simulated intestinal fluid, pH 6.8).
Protocol:
-
Setup: Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to a specified rate (e.g., 50 or 75 rpm).
-
Sample Introduction: Introduce a weighed amount of the this compound solid dispersion (equivalent to a specific dose of this compound) into each dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a specific volume of the dissolution medium. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the collected samples through a suitable filter (e.g., 0.45 µm). Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of this compound released at each time point and plot the dissolution profile.
4. Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound formulations.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
This compound formulation
Protocol:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of the low-permeability marker, Lucifer yellow.
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound formulation (dissolved in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical):
-
Add the this compound formulation to the basolateral chamber and fresh HBSS to the apical chamber to assess active efflux.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Mandatory Visualization
Diagram 1: Experimental Workflow for Enhancing this compound Bioavailability
Caption: Workflow for developing and evaluating enhanced bioavailability formulations of this compound.
Diagram 2: Signaling Pathway for Neuroprotection by this compound
References
Isorosmanol purification challenges and solutions.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of isorosmanol.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between this compound and its isomers (rosmanol, epirosmanol) | - Similar physicochemical properties of the isomers.- Inappropriate stationary phase.- Suboptimal mobile phase composition. | - Optimize HPLC/UHPLC method: Utilize a high-resolution reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).- Mobile Phase Gradient: Employ a gradient of acetonitrile and water (both with 0.1% formic acid). A shallow gradient can improve separation.[1] - Alternative Chromatography: Consider flash chromatography with a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient for initial fractionation.[2] Counter-current chromatography (CCC) can also be effective for separating polar compounds.[3][4][5] |
| Low Yield of Purified this compound | - Degradation of this compound during extraction and purification.- Suboptimal extraction method.- Loss of compound during solvent evaporation. | - Control Environmental Factors: this compound is sensitive to temperature, light, and pH. Perform extraction and purification at low temperatures (e.g., 4°C) and protect from light.[6] Acidic conditions (e.g., 0.1% formic acid in the mobile phase) can help stabilize the compound. - Extraction Method: Use methods that minimize thermal degradation, such as ultrasonic-assisted extraction (UAE) or supercritical fluid extraction (SFE). - Evaporation: Use a rotary evaporator at low temperatures (<40°C) for solvent removal. |
| Peak Tailing or Fronting in HPLC Chromatogram | - Column overload.- Interaction with active silanols on the column.- Incompatible sample solvent with the mobile phase. | - Reduce Sample Load: Decrease the amount of sample injected onto the column.[7] - Mobile Phase pH: Adjusting the mobile phase pH can suppress silanol ionization and reduce tailing for basic compounds.[7] - Sample Solvent: Dissolve the sample in the initial mobile phase to ensure peak symmetry. |
| Presence of Co-eluting Impurities (Non-isomeric) | - Inadequate separation selectivity of the chromatographic system. | - Change Stationary Phase: If a C18 column does not provide sufficient resolution, consider a column with a different chemistry (e.g., phenyl-hexyl or cyano).- Modify Mobile Phase: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or additives. |
| Compound Instability (Degradation) | - Exposure to high temperatures, light, or non-ideal pH.[6] - Use of protic solvents like methanol or ethanol during extraction can lead to the formation of ethers.[6] | - Temperature and Light Control: Maintain low temperatures throughout the process and use amber vials or cover glassware with aluminum foil.[6] - Aprotic Solvents: Consider using aprotic solvents like acetonitrile for extraction to prevent the formation of degradation products.[6] - pH Stability: Maintain a slightly acidic pH to prevent degradation. |
Frequently Asked Questions (FAQs)
1. What is the primary challenge in purifying this compound?
The main challenge is the efficient separation of this compound from its structural isomers, rosmanol and epirosmanol. These compounds share very similar physicochemical properties, making their resolution difficult with standard chromatographic techniques.[6]
2. What is the recommended starting method for this compound purification?
A common and effective method is preparative reversed-phase high-performance liquid chromatography (prep-HPLC) using a C18 column. A typical mobile phase consists of a gradient of water and acetonitrile, both containing 0.1% formic acid to improve peak shape and compound stability.
3. Are there alternative purification techniques to HPLC?
Yes, other techniques can be employed, often in combination:
-
Flash Chromatography: Useful for initial fractionation of the crude rosemary extract to enrich the diterpene fraction before final purification by prep-HPLC. A typical solvent system would be a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol.[2]
-
Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be beneficial for preventing irreversible adsorption of the compound. It is particularly useful for the separation of polar compounds.[3][4][5]
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective final purification step to obtain high-purity this compound. The process typically involves dissolving the partially purified compound in a hot solvent and allowing it to cool slowly to form crystals.[8]
4. How can I monitor the purity of my this compound fractions?
Purity can be assessed using analytical HPLC-DAD (Diode Array Detector) or, for higher sensitivity and confirmation of molecular weight, by LC-MS (Liquid Chromatography-Mass Spectrometry).
5. What are the optimal storage conditions for purified this compound?
To prevent degradation, this compound should be stored at low temperatures (e.g., -20°C or -80°C), protected from light, and in a tightly sealed container to prevent oxidation. If in solution, use an aprotic solvent and store at low temperatures.
Quantitative Data
While specific quantitative data for the purification of this compound is limited in the literature, the following table summarizes data for the purification of related diterpenes from rosemary, which can serve as a reference.
| Compound(s) | Purification Method | Purity Achieved | Recovery/Yield | Reference |
| Carnosic Acid and Carnosol | Centrifugal Partition Chromatography | 96.1 ± 1% (Carnosic Acid), 94.4 ± 0.9% (Carnosol) | 94.3 ± 4.4% (Carnosic Acid), 94.8 ± 2.3% (Carnosol) | [9] |
| Rosmarinic Acid | Silica Gel Column Chromatography | 92.85 ± 3.18% | 90.80 ± 2.73% | [10] |
| Various Compounds | Preparative HPLC | >98% | Not Specified | [11] |
Experimental Protocols
Protocol 1: Preparative HPLC for this compound Purification
This protocol is adapted from a method for the separation of rosmanol, this compound, and epirosmanol.
1. Initial Fractionation (Optional but Recommended): a. Subject the crude rosemary extract to column chromatography on silica gel. b. Elute with a gradient of increasing polarity, for example, starting with a hexane-ethyl acetate gradient and moving to an ethyl acetate-methanol gradient. c. Collect fractions and analyze by analytical HPLC to identify those enriched in this compound.
2. Preparative HPLC: a. Column: C18 reversed-phase column (e.g., 250 mm x 20 mm i.d.). b. Mobile Phase:
- Solvent A: Water with 0.1% formic acid.
- Solvent B: Acetonitrile with 0.1% formic acid. c. Gradient Elution: A shallow gradient optimized around the elution time of this compound (determined by analytical HPLC) is recommended. A starting point could be a linear gradient from 30% B to 70% B over 30-40 minutes. d. Flow Rate: Adjust based on the column dimensions (e.g., 10-20 mL/min for a 20 mm i.d. column). e. Detection: UV detector at 280 nm. f. Injection: Dissolve the enriched fraction in a minimal amount of the initial mobile phase and inject. g. Fraction Collection: Collect the peak corresponding to the retention time of this compound.
3. Post-Purification: a. Evaporate the solvent from the collected fraction under reduced pressure at a temperature below 40°C. b. Confirm the purity of the isolated this compound using analytical HPLC-MS and/or NMR spectroscopy.
Visualizations
Experimental Workflow for this compound Purification
Caption: A typical experimental workflow for the purification of this compound from a crude rosemary extract.
Signaling Pathway of Rosmanol (this compound Analogue)
Disclaimer: The following diagram illustrates the anti-inflammatory signaling pathway of rosmanol, a close structural isomer of this compound. Due to the high structural similarity, it is hypothesized that this compound may exert its biological effects through similar mechanisms.
Caption: Rosmanol's inhibitory effect on LPS-induced inflammatory signaling pathways.[3][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Rosmanol potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. cms.mz-at.de [cms.mz-at.de]
- 9. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 10. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Effects of Isorosmanol and Rosmarinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel anti-inflammatory agents, natural compounds derived from medicinal plants have emerged as a promising frontier. Among these, isorosmanol and rosmarinic acid, both phenolic compounds found in species of the Lamiaceae family, such as rosemary (Rosmarinus officinalis), have garnered significant attention for their therapeutic potential. This guide provides an objective comparison of the anti-inflammatory properties of this compound and rosmarinic acid, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Comparison of Anti-Inflammatory Activity
Direct comparative studies providing IC50 values for this compound and rosmarinic acid under identical experimental conditions are limited in the currently available literature. However, by collating data from various in vitro studies, a comparative overview can be established. The primary model for assessing in vitro anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, which mimic the inflammatory response by producing key mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).
| Compound | Inflammatory Mediator | Cell Line | IC50 Value | Citation(s) |
| Rosmarinic Acid | Nitric Oxide (NO) | RAW 264.7 | ~14.25 µM | [1] |
| This compound | Nitric Oxide (NO) | RAW 264.7 | Data not available | |
| Rosmarinic Acid | Prostaglandin E2 (PGE2) | A549 | > 10 µM (did not significantly inhibit) | [2] |
| This compound | Prostaglandin E2 (PGE2) | - | Data not available |
Note: The data for rosmanol, a structurally similar compound to this compound, indicates a marked inhibition of NO and PGE2 production in LPS-stimulated RAW 264.7 cells, suggesting that this compound is also likely a potent inhibitor of these inflammatory mediators.[3] However, without direct quantitative data, a definitive comparison of potency cannot be made.
Mechanistic Insights: Signaling Pathways
Both this compound and rosmarinic acid exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the immune and inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and various interleukins.
Both rosmarinic acid and compounds structurally related to this compound, such as rosmanol, have been shown to inhibit NF-κB activation.[3][4] They achieve this by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.
MAPK Signaling Pathway
The MAPK family of proteins, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors that promote the expression of pro-inflammatory genes.
Studies have demonstrated that rosmarinic acid can inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[5][6] Similarly, rosmanol has been shown to suppress the phosphorylation of ERK1/2 and p38 MAPK.[1] This inhibition of MAPK signaling contributes significantly to the anti-inflammatory effects of these compounds.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the anti-inflammatory effects of this compound and rosmarinic acid.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells are a standard and widely used model.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound or rosmarinic acid for a specified period (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) for a further 18-24 hours to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
After the treatment period, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve generated with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Prostaglandin E2 (PGE2) Measurement (ELISA)
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 released into the cell culture supernatant.
-
Procedure:
-
Cell culture supernatants are collected after the treatment period.
-
A commercial PGE2 ELISA kit is used according to the manufacturer's instructions. This typically involves adding the supernatant to a microplate pre-coated with a PGE2 capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
The absorbance is measured at the appropriate wavelength, and the concentration of PGE2 is determined from a standard curve.
-
The percentage of PGE2 inhibition is calculated relative to the LPS-stimulated control group.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the levels of specific proteins involved in the NF-κB and MAPK signaling pathways (e.g., phosphorylated forms of IκBα, p65, p38, JNK, ERK).
-
Procedure:
-
After treatment, cells are lysed to extract total protein.
-
Protein concentrations are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-IκBα).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified using densitometry software, and the levels of target proteins are normalized to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
Both this compound and rosmarinic acid demonstrate significant potential as anti-inflammatory agents. Their mechanisms of action converge on the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. While rosmarinic acid is more extensively studied, with established quantitative data for its inhibitory effects on nitric oxide production, the available information on structurally related compounds suggests that this compound is also a potent anti-inflammatory molecule.
For drug development professionals and researchers, both compounds warrant further investigation. Direct, head-to-head comparative studies are crucial to definitively establish their relative potencies and therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative analyses and further elucidating the anti-inflammatory profiles of these promising natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 5. Rosmarinic acid down-regulates NO and PGE2 expression via MAPK pathway in rat chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for Isorosmanol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of isorosmanol, a phenolic diterpene with significant antioxidant properties found in plants like rosemary (Rosmarinus officinalis). The accurate and precise quantification of this compound is critical for quality control, stability testing, and pharmacokinetic studies. This document outlines the key validation parameters for an HPLC method, compares it with alternative analytical techniques, and provides detailed experimental protocols.
Comparative Analysis of Analytical Techniques
While HPLC is a robust and widely used technique for the analysis of phenolic compounds like this compound, other methods can also be employed. The choice of method depends on the specific analytical requirements, such as sensitivity, selectivity, and the complexity of the sample matrix.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution, high sensitivity, and applicable to a wide range of phenolic compounds.[1] | Can be time-consuming and requires significant solvent consumption. |
| Ultra-Performance Liquid Chromatography (UPLC) | A variation of HPLC that uses smaller particle size columns, leading to higher resolution and faster analysis times. | Greater resolution, higher sensitivity, and shorter analysis times than HPLC. | Higher operating pressures require specialized equipment. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Suitable for volatile and semi-volatile compounds. | This compound is non-volatile and requires derivatization to increase its volatility, adding a step to the sample preparation. |
| UV-Visible Spectroscopy | Measures the absorbance of UV or visible light by the analyte. | Simple, rapid, and inexpensive. | Lacks specificity, as other compounds in a mixture may absorb at the same wavelength, leading to potential interference.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Provides higher sensitivity and selectivity compared to HPLC-UV, ideal for detecting low concentrations in complex matrices.[1] | Higher cost of instrumentation and maintenance. |
HPLC Method Validation: Performance Parameters
Method validation is essential to ensure that an analytical method is suitable for its intended purpose.[3] The following table summarizes the key validation parameters and typical acceptance criteria for an HPLC method for this compound analysis, based on data for related phenolic compounds.
| Validation Parameter | Description | Typical Acceptance Criteria |
| **Linearity (R²) ** | The ability of the method to elicit test results that are directly proportional to the analyte concentration.[3] | Correlation coefficient (R²) ≥ 0.999[4][5] |
| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value.[3] | 98-102% recovery for the drug substance.[5][6] |
| Precision (%RSD) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4][7] | Intra-day and inter-day Relative Standard Deviation (%RSD) ≤ 2%[5][6] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1.[8] Typically in the range of 0.04-1.3 µg/mL for related compounds.[1][8][9] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1.[8] Typically in the range of 0.12-4.3 µg/mL for related compounds.[1][8][9] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10] | The analyte peak should be well-resolved from other peaks, and peak purity should be confirmed.[4][5] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11][12] | %RSD of results should remain within acceptable limits (e.g., <2%) when parameters like flow rate, temperature, and mobile phase composition are slightly varied.[8][12] |
Experimental Protocols
Sample Preparation (from Rosmarinus officinalis leaves)
A variety of extraction techniques can be employed to isolate this compound and related phenolic compounds from plant material. Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are modern techniques that offer high efficiency.[13][14]
Ultrasound-Assisted Extraction (UAE) Protocol:
-
Mix 1 gram of powdered, dried rosemary leaves with 20 mL of 80% aqueous ethanol in a flask.[13]
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Sonicate at a controlled temperature (e.g., 51°C) for a specified time (e.g., 10 minutes).[13]
-
After sonication, filter the mixture to remove solid plant material.
-
The resulting extract is then ready for HPLC analysis.
HPLC Method for this compound Analysis
The following is a general reversed-phase HPLC method suitable for the analysis of this compound and related phenolic diterpenes.
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.[15]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution is typically employed for optimal separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (a typical absorbance maximum for phenolic diterpenes).
-
Injection Volume: 10 µL.
Method Validation Workflow and Parameter Relationships
The validation of an HPLC method is a systematic process to confirm that the method is reliable for its intended use. The following diagrams illustrate the typical workflow for HPLC method validation and the interrelation of the key validation parameters.
References
- 1. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. jpharmsci.com [jpharmsci.com]
- 6. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Isorosmanol vs. Synthetic Antioxidants: A Comparative Guide on Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
Introduction
The search for potent, natural antioxidants is a significant focus in pharmaceuticals, nutraceuticals, and food preservation. Phenolic diterpenes found in rosemary (Rosmarinus officinalis L.), such as isorosmanol, have garnered considerable attention for their bioactive properties. This guide provides a comparative analysis of the antioxidant capacity of these natural compounds against widely used synthetic antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox.
It is important to note that while this compound is a known antioxidant, specific quantitative data on its isolated form is limited in publicly available literature. Therefore, this guide will utilize data from its closely related isomer, rosmanol , and rosemary extracts, which are rich in these phenolic diterpenes.[1] The primary antioxidant activity of rosemary extracts is attributed to compounds like carnosic acid, carnosol, and rosmanol.[1] These natural compounds are often considered safer alternatives to synthetic antioxidants, whose use is increasingly scrutinized.[2] This comparison aims to provide researchers with a data-driven overview to inform their work in developing novel and effective antioxidant solutions.
Quantitative Comparison of Antioxidant Activity
The efficacy of an antioxidant is commonly determined by its ability to scavenge free radicals, a capacity often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies higher antioxidant potency. The following table summarizes IC50 values and other antioxidant capacity metrics from various in vitro assays.
| Compound/Extract | Assay | IC50 / Activity Value | Reference |
| Natural Antioxidants | |||
| Rosmanol | Inhibition of LDL Oxidation (TBARS) | 7-10 µM | [3] |
| Rosemary Extract | DPPH | IC50: 0.176 - 0.302 mg/mL | [4] |
| Rosemary Extract | DPPH | IC50: 9.4 µg/mL | [5] |
| Rosemary Essential Oil | DPPH | IC50: 56.61 mg/mL | [2] |
| Rosemary Essential Oil | DPPH | IC50: 77.6 µl/mL | [6] |
| Rosemary Extract (Aqueous) | ABTS | 125.33 TE mg/g | [5] |
| Rosemary Essential Oil | FRAP | 3584 µmol Fe2+/g | [2] |
| Synthetic Antioxidants | |||
| BHT | DPPH | IC50: 0.011 mg/mL | [2] |
| BHA | DPPH | IC50: 0.0052 mg/mL | [2] |
| Trolox | DPPH | IC50: ~2.93 - 59.19 µg/mL | |
| BHT | FRAP | 9928 µmol Fe2+/g | [2] |
| BHA | FRAP | 12341 µmol Fe2+/g | [2] |
| Trolox | ABTS | IC50: ~2.10 - 170.63 µg/mL |
Note: IC50 and activity values can vary significantly based on the specific experimental conditions, including solvent, concentration, and incubation time. Direct comparison between different studies should be made with caution.
Mechanisms of Action & Signaling Pathways
Beyond direct radical scavenging, the antioxidant effects of this compound's parent compounds are linked to the modulation of key cellular signaling pathways.
1. Nrf2/ARE Pathway Activation: Carnosic acid, a precursor to rosmanol, is a known activator of the Keap1/Nrf2 pathway.[7][8] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1).[7][9] This mechanism provides a sustained and amplified antioxidant response.[7]
Caption: Nrf2/ARE signaling pathway activated by rosemary diterpenes.
2. Anti-inflammatory Pathways: Rosmanol has been shown to potently inhibit the expression of pro-inflammatory enzymes like iNOS and COX-2.[10][11] This is achieved by downregulating inflammatory signaling cascades, including NF-κB, MAPK, and STAT3.[10][11][12] By suppressing these pathways, rosmanol reduces the production of inflammatory mediators, which are themselves a source of oxidative stress.
Experimental Protocols
Detailed methodologies for the primary assays used to evaluate antioxidant capacity are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Procedure:
-
Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the test compound (this compound, synthetics) and a positive control (e.g., Trolox) in the same solvent.
-
Reaction: In a 96-well microplate, add 100 µL of the sample or standard solution to each well.
-
Add 100 µL of the DPPH solution to initiate the reaction. A blank well should contain only 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined from a dose-response curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes decolorization, measured spectrophotometrically.
-
Procedure:
-
Preparation of ABTS•+: Prepare the ABTS•+ solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: In a 96-well plate, add 10 µL of the sample or standard solution to each well. Add 190 µL of the diluted ABTS•+ solution.
-
Incubation: Incubate the plate at room temperature for approximately 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as the DPPH assay. The result is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is proportional to the antioxidant's reducing power.
-
Procedure:
-
Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Reaction: Add 10 µL of the sample or standard (e.g., FeSO₄) to a 96-well plate. Add 190 µL of the FRAP reagent.
-
Incubation: Incubate the plate at 37°C for at least 4 minutes (can be longer for slow-reacting compounds).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with known concentrations of Fe²⁺. Results are expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of compound).
-
Caption: General experimental workflow for antioxidant capacity assays.
Conclusion
The available data, primarily on rosmanol and rosemary extracts, indicate a potent antioxidant capacity that is comparable, and in some models superior, to synthetic antioxidants like BHA and BHT.[2][13] The multifaceted mechanism of action, which includes not only direct radical scavenging but also the activation of endogenous antioxidant pathways (Nrf2) and suppression of inflammatory cascades (NF-κB), makes this compound and related diterpenes compelling candidates for further research.[8][10]
For professionals in drug development and food science, these natural compounds represent a promising alternative to synthetic options. However, further studies focusing on the isolated this compound are necessary to fully elucidate its specific activity, bioavailability, and metabolic profile to establish a definitive comparative efficacy against its synthetic counterparts.
References
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. benchchem.com [benchchem.com]
- 4. Antioxidant and Antiproliferative Activities of Bioactive Compounds Contained in Rosmarinus officinalis Used in the Mediterranean Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant activity of rosemary (Rosmarinus officinalis L.) essential oil and its hepatoprotective potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carnosic acid, a catechol-type electrophilic compound, protects neurons both in vitro and in vivo through activation of the Keap1/Nrf2 pathway via S-alkylation of targeted cysteines on Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carnosic Acid Mitigates Depression-Like Behavior in Ovariectomized Mice via Activation of Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rosmanol potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
A Comparative Guide to Isorosmanol Quantification: HPLC-UV vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Isorosmanol, a phenolic diterpene found in plants of the Lamiaceae family, such as rosemary (Rosmarinus officinalis), has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate and reliable quantification of this compound is paramount for quality control of herbal products, standardization of extracts, and comprehensive pharmacokinetic studies. This guide provides a comparative overview of two prevalent analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Method Comparison
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture.[1] When coupled with a UV detector, it offers a robust and widely accessible method for analyzing non-volatile and thermally stable compounds like this compound.[2] For enhanced sensitivity and selectivity, particularly in complex biological matrices, HPLC can be interfaced with a mass spectrometer, a technique known as LC-MS. The use of tandem mass spectrometry (LC-MS/MS) further elevates specificity, making it ideal for trace-level detection.[2][3]
The choice between HPLC-UV and LC-MS/MS is contingent upon the specific requirements of the analysis, including the sample matrix, the expected concentration of this compound, and the available instrumentation.[2] While HPLC-UV is a cost-effective and reliable method for routine analysis, LC-MS/MS provides superior sensitivity and specificity, crucial for metabolic studies and the analysis of samples with low analyte concentrations.[2][3]
Quantitative Performance
The following table summarizes the typical validation parameters for the quantification of this compound and its closely related isomers using HPLC-UV and LC-MS/MS. Note: The data presented is a composite derived from studies on this compound isomers and related phenolic diterpenes, as a direct side-by-side comparison for this compound was not available in the reviewed literature.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | ≥ 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.04 - 1.3 µg/mL | 0.5 - 29 ng/mL |
| Limit of Quantification (LOQ) | 0.19 - 4.3 µg/mL | 2.0 - 90 ng/mL |
| Accuracy (% Recovery) | 81 - 108% | 85.7 - 115.0% |
| Precision (%RSD) | < 5% | < 15% |
Experimental Protocols
HPLC-UV Method
This protocol is adapted from established methods for the quantification of phenolic diterpenes in plant extracts.[4]
a. Sample Preparation (Rosemary Leaves):
-
Accurately weigh 1 gram of powdered rosemary leaves.
-
Add 25 mL of methanol and extract using an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 284 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
c. Calibration: Prepare a series of standard solutions of this compound in methanol (e.g., 1 to 100 µg/mL). Construct a calibration curve by plotting the peak area against the concentration.
LC-MS/MS Method
This protocol is a representative method for the quantification of this compound metabolites in biological matrices.[3]
a. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an autosampler vial.
b. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
c. Calibration: Prepare matrix-matched calibration standards by spiking known concentrations of this compound into blank plasma.
Visualizing a Key Signaling Pathway and Analytical Workflow
To understand the biological context of this compound and the analytical process, the following diagrams are provided.
Caption: this compound inhibits key inflammatory signaling pathways.
Caption: General workflow for HPLC-UV quantification of this compound.
Caption: Logic for choosing between HPLC-UV and LC-MS/MS.
References
- 1. Rosmanol potently inhibits lipopolysaccharide-induced iNOS and COX-2 expression through downregulating MAPK, NF-kappaB, STAT3 and C/EBP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rosmanol and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway [mdpi.com]
Isorosmanol: A Comparative Analysis of In Vitro and In Vivo Efficacy
A guide for researchers and drug development professionals navigating the therapeutic potential of isorosmanol, a natural phenolic diterpene. This document provides a comparative overview of its documented in vitro activities and explores the potential for in vivo efficacy based on evidence from closely related compounds.
This compound, a phenolic diterpene found in rosemary (Rosmarinus officinalis), has emerged as a compound of interest for its potential therapeutic properties, primarily attributed to its antioxidant, anti-inflammatory, and anticancer activities. While in vitro studies have begun to elucidate its mechanisms of action, a significant gap remains in understanding its efficacy within a living system (in vivo). This guide synthesizes the available experimental data for this compound and its closely related isomers, rosmanol and carnosol, to provide a comprehensive comparison of its demonstrated in vitro effects and its potential in vivo applications.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of this compound and its related compounds. It is important to note the limited availability of specific IC50 values for this compound in anti-inflammatory and anticancer assays, necessitating a comparative look at its more extensively studied isomers.
Table 1: In Vitro Antioxidant Activity
| Compound | Assay | IC50/EC50 | Source |
| Rosemary Extract | DPPH radical scavenging | 13.9 ± 1.91 µg/mL | [1] |
| Rosemary Extract | ABTS radical scavenging | 6.27 ± 1.7 µg/mL | [1] |
| This compound | Lipid Oxidation Inhibition | Enhanced activity in the presence of cysteine | [2] |
Table 2: In Vitro Anti-inflammatory Activity
| Compound/Extract | Cell Line | Effect | IC50 | Source |
| Rosmanol | RAW 264.7 macrophages | Inhibition of iNOS and COX-2 expression | Not Specified | [3] |
| Rosemary Extract | RAW 264.7 macrophages | Inhibition of PGE2 and NO production | >200 µg/mL (non-toxic) | [4] |
| Methanolic Rosemary Extract | HRBC membrane stabilization | 84.27% stabilization | 500 µg/mL | |
| Methanolic Rosemary Extract | COX-2 Inhibition | 74.59% inhibition | 500 µg/mL |
Table 3: In Vitro Anticancer Activity
| Compound/Extract | Cell Line | Effect | IC50 | Source |
| Rosmanol | COLO 205 (colon adenocarcinoma) | Induction of apoptosis | ~42 µM | [5] |
| Carnosol | B16/F10 (mouse melanoma) | Inhibition of MMP-9 mRNA expression | 5 µM | [6] |
| Carnosol | MDA-MB-231 (breast cancer) | Reduction in cell viability | 25-100 µM (dose-dependent) | [7] |
| Rosemary Extract | MCF-7 (breast cancer) | Cytotoxicity | 1.72 ± 0.25 µg/mL | [4] |
| Rosemary Extract | HepG2 (liver cancer) | Cytotoxicity | 21.91 ± 2.11 µg/mL | [4] |
| Rosemary Extract | HCT-15 (colon cancer) | Cytotoxicity | 27.24 ± 3.44 µg/mL | [4] |
Table 4: In Vivo Efficacy of Related Compounds
| Compound/Extract | Animal Model | Effect | Dosage | Source |
| Carnosol | Athymic nude mice with 22Rv1 prostate cancer xenografts | 36% reduction in tumor growth | 30 mg/kg/day (oral) | [7] |
| Carnosol | Chick embryo with MDA-MB-231 breast cancer xenografts | 65-75% inhibition of tumor growth | 50-100 µM | [8] |
| Carnosol | Female rats | 1.6 to 1.9-fold increase in GST activity | 100-400 mg/kg (intraperitoneal) | [6] |
| Rosemary Extract | Rats with DEN-induced liver cancer | Reduced cell viability of cancer cells | Not Specified | [9] |
| Rosemary Extract | Healthy human volunteers | Increased serum TAS, erythrocyte GSH, and SOD | 250 ml aqueous extract daily for 5 days | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of this compound and related compounds.
In Vitro Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction in absorbance, typically measured at 517 nm, is proportional to the antioxidant activity. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then calculated.[11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength after solubilization.
-
Western Blot Analysis: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This method is commonly used to measure the expression levels of proteins involved in signaling pathways, such as iNOS, COX-2, and caspases.
-
Human Red Blood Cell (HRBC) Membrane Stabilization Assay: This in vitro anti-inflammatory assay assesses the ability of a compound to stabilize the membrane of red blood cells when exposed to hypotonic or heat-induced stress. The principle is that the stabilization of the HRBC membrane is analogous to the stabilization of lysosomal membranes, which can prevent the release of inflammatory mediators.
In Vivo Studies
-
Xenograft Animal Models: To study anticancer effects, human cancer cells are implanted into immunocompromised mice (e.g., nude mice). The animals are then treated with the test compound, and tumor growth is monitored over time. At the end of the study, tumors are excised and weighed, and tissues may be collected for further analysis.[7]
-
Chemically-Induced Inflammation Models: Inflammation can be induced in animal models using various agents like carrageenan (for paw edema) or lipopolysaccharide (LPS). The efficacy of an anti-inflammatory compound is assessed by its ability to reduce the inflammatory response, measured by changes in paw volume, or levels of inflammatory cytokines and enzymes in tissues.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow from in vitro screening to in vivo validation.
Caption: Proposed signaling pathways modulated by this compound and its analogs.
Discussion and Future Directions
The available evidence strongly suggests that this compound possesses significant antioxidant properties in vitro. Its anti-inflammatory and anticancer potential is also promising, as inferred from studies on its isomers, rosmanol and carnosol, which have been shown to modulate key signaling pathways involved in inflammation and cancer, including NF-κB, MAPK, PI3K/Akt, and STAT3.[12]
However, the critical missing piece is direct in vivo data for this compound. While the in vivo efficacy of carnosol in reducing tumor growth and the antioxidant effects of rosemary extract in humans are encouraging, it is not a direct confirmation of this compound's in vivo potential. Factors such as bioavailability, metabolism, and potential toxicity of the pure compound need to be thoroughly investigated.
Future research should prioritize:
-
In vivo studies on pure this compound to determine its efficacy in animal models of inflammation and cancer.
-
Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.
-
Comparative studies directly comparing the in vivo efficacy of this compound, rosmanol, and carnosol to identify the most potent compound for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Rosmarinus officinalis suppresses cancer cell viability and inflammatory mediators in RAW 264.7 cells: in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosmanol potently induces apoptosis through both the mitochondrial apoptotic pathway and death receptor pathway in human colon adenocarcinoma COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carnosol: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Properties of Carnosol: A Summary of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carnosol, a Natural Polyphenol, Inhibits Migration, Metastasis, and Tumor Growth of Breast Cancer via a ROS-Dependent Proteasome Degradation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Rosmarinus officinalis L.: Mechanisms of Action and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. Anticancer Properties of Carnosol: A Summary of in Vitro and In Vivo Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Isorosmanol from Diverse Geographical Origins: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of isorosmanol, a phenolic diterpene found in Rosmarinus officinalis (rosemary), from various geographical origins. While direct comparative studies quantifying this compound from different regions are limited, this document synthesizes available data on the chemical composition of rosemary extracts from key Mediterranean countries, alongside detailed experimental protocols for its extraction and biological evaluation. This guide aims to be a valuable resource for researchers investigating the therapeutic potential of this compound.
Geographical Variation in the Chemical Profile of Rosmarinus officinalis
The chemical composition of rosemary, including its content of phenolic diterpenes like this compound, is influenced by geographical origin, climate, and cultivation practices.[1][2][3] While many studies focus on major constituents such as carnosic acid, carnosol, and essential oils, the presence and concentration of this compound are also noted in several analyses. Below is a summary of findings from studies on rosemary from different Mediterranean regions.
Table 1: Summary of Chemical Composition of Rosmarinus officinalis Extracts from Different Geographical Origins
| Geographical Origin | Key Phenolic Diterpenes Identified | Notes on this compound and Related Compounds | Reference |
| Spain | Carnosic acid, Carnosol, Rosmanol, This compound | This compound is a recognized constituent of Spanish rosemary. Its concentration can vary depending on environmental factors like water stress and solar radiation.[3] | [3][4] |
| Tunisia | Carnosic acid, Carnosol, Rosmarinic acid, 7-methyl-epirosmanol | Studies on Tunisian rosemary have identified a rich profile of phenolic compounds. While not always the primary focus, this compound is a known component of the diterpene fraction.[5][6][7] | [5][6][7] |
| Morocco | Carnosic acid, Carnosol, Epirosmanol, This compound , Rosmaridiphenol | Research on Moroccan rosemary highlights the presence of a diverse array of antioxidant diterpenes, including this compound.[2] | [2] |
| Mediterranean Region (General) | Carnosic acid, Carnosol, Rosmanol, This compound , 11,12-di-O-methylthis compound | This compound is a consistently identified phenolic diterpene in rosemary grown across the Mediterranean. Its concentration, along with other diterpenes, varies seasonally.[1][8] | [1][8] |
Note: The quantitative data for this compound across these regions is not consistently reported in a directly comparable format. The table reflects the documented presence of this compound and other major phenolic diterpenes.
Experimental Protocols
Extraction of this compound
The following protocol is a general method for the extraction of phenolic diterpenes, including this compound, from rosemary leaves. This method can be optimized based on the specific research objectives.
Protocol 1: Methanolic Extraction of this compound
-
Sample Preparation:
-
Dry fresh rosemary leaves at 40-50°C to a constant weight.
-
Grind the dried leaves into a fine powder (particle size <0.5 mm).
-
-
Extraction:
-
Macerate 10 g of the powdered rosemary leaves in 100 mL of 80% methanol.
-
Stir the mixture at room temperature for 24 hours in the dark.
-
Alternatively, use sonication for 30 minutes to enhance extraction efficiency.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography on silica gel with a gradient solvent system (e.g., hexane-ethyl acetate) to isolate this compound.
-
Quantification of this compound
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a precise method for the quantification of this compound.
Protocol 2: HPLC-MS Analysis of this compound
-
Instrumentation: HPLC system coupled with a mass spectrometer (e.g., Q-TOF MS).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: MS detection in negative ionization mode.
-
Quantification: Use a certified this compound standard to create a calibration curve for accurate quantification.
Antioxidant Activity Assay: DPPH Radical Scavenging
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds like this compound.
Protocol 3: DPPH Assay
-
Preparation of Reagents:
-
Prepare a 0.1 mM DPPH solution in methanol.
-
Prepare various concentrations of the this compound extract in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the this compound extract.
-
The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against extract concentration.
-
Anti-inflammatory Activity Assay
The anti-inflammatory properties of this compound can be assessed by measuring its effect on the production of inflammatory mediators in cell culture.
Protocol 4: Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Treatment:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
NO Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Signaling Pathways and Experimental Workflows
This compound, like other related phenolic diterpenes, is believed to exert its biological effects through the modulation of key cellular signaling pathways involved in inflammation and oxidative stress.
Conclusion
This compound is a promising bioactive compound found in Rosmarinus officinalis. While its concentration may vary depending on the geographical origin of the plant, it consistently appears as a constituent of rosemary extracts from the Mediterranean region. Further research is needed to conduct direct comparative studies to quantify this compound from diverse geographical locations and to correlate these variations with differences in biological activity. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically investigate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatograpic-mass spectrometric analysis of phenolics and free radical scavenging activity of rosemary extract from different raw material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and Encapsulation of Phenolic Compounds of Tunisian Rosemary (Rosmarinus officinalis L.) Extracts in Silk Fibroin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking the Hidden Potential of Rosemary (Salvia rosmarinus Spenn.): New Insights into Phenolics, Terpenes, and Antioxidants of Mediterranean Cultivars | MDPI [mdpi.com]
Isorosmanol's Antimicrobial Activity: A Comparative Analysis with Common Antibiotics
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the antimicrobial performance of isorosmanol, a key bioactive compound in Rosmarinus officinalis (rosemary), with conventional antibiotics. This guide synthesizes available experimental data on its efficacy and mechanism of action.
This compound, a phenolic diterpene found in rosemary, has garnered significant interest for its potential antimicrobial properties. While research on the isolated compound is ongoing, studies on rosemary extracts rich in this compound and its structural isomers, such as carnosic acid and carnosol, provide valuable insights into its antibacterial activity. This guide presents a comparative overview of the antimicrobial efficacy of these rosemary compounds against common pathogens and situates their performance in the context of standard antibiotics.
Comparative Antimicrobial Efficacy:
The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Due to the limited availability of specific MIC and MBC data for isolated this compound, this comparison includes data for major antimicrobial diterpenes found in rosemary extracts, namely carnosic acid and carnosol, as their activity is believed to be representative of this compound's potential.
| Microorganism | Test Agent | MIC (µg/mL) | MBC (µg/mL) | Antibiotic | MIC (µg/mL) |
| Staphylococcus aureus | Rosemary Ethanolic Extract | 6250[1] | 12500[1] | Gentamicin | 0.25 - 16 |
| Carnosic Acid | 150[2] | - | Ciprofloxacin | 0.12 - 2 | |
| Carnosol | ~150[2] | - | |||
| Escherichia coli | Rosemary Ethanolic Extract | 12500[3] | 25000[3] | Gentamicin | 0.5 - 8 |
| Rosemary Methanolic Extract | 25000[3] | 50000[3] | Ciprofloxacin | 0.004 - 1 | |
| Carnosic Acid | >150[2] | - |
Note: The data for rosemary extracts and their components are derived from various studies and may not be directly comparable to antibiotic data due to differing experimental conditions. The antibiotic MIC ranges are typical values and can vary based on the specific strain and testing methodology.
Mechanism of Action:
The primary antimicrobial mechanism of this compound and related phenolic diterpenes is believed to be the disruption of the bacterial cell membrane.[4] This interaction leads to a cascade of events that ultimately inhibit bacterial growth and can lead to cell death.
The proposed mechanism involves the dissipation of the cell membrane's electrochemical potential.[5] This disruption can interfere with essential cellular processes such as ATP synthesis and the function of efflux pumps, which are responsible for expelling antibiotics and other toxins from the cell.[5][6] By compromising the membrane integrity and function, these compounds can exert a bacteriostatic or bactericidal effect.
Experimental Protocols:
The following are generalized experimental protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) as described in the cited literature.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test microorganism in a suitable broth, such as Mueller-Hinton Broth (MHB). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Test Compound Dilutions: A series of twofold dilutions of the test compound (this compound, rosemary extract, or antibiotic) are prepared in a 96-well microtiter plate containing MHB.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (containing bacteria and broth without the test compound) and a negative control well (containing broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing from MIC Assay: Following the determination of the MIC, a small aliquot (e.g., 10 µL) from each well showing no visible growth in the MIC assay is subcultured onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is identified as the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or negligible colony growth on the agar plate).
Conclusion:
The available evidence suggests that this compound and its related compounds within rosemary extracts possess notable antimicrobial activity, particularly against Gram-positive bacteria. Their mechanism of action, centered on the disruption of the bacterial cell membrane, presents a potentially valuable alternative or adjunct to conventional antibiotics that target specific metabolic pathways. However, more extensive research is required to isolate and quantify the specific antimicrobial activity of this compound against a broader range of clinically relevant pathogens and to directly compare its efficacy with standard antibiotics under standardized conditions. Such studies will be crucial in determining the therapeutic potential of this compound in the development of new antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. brieflands.com [brieflands.com]
- 4. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnosic acid is an efflux pumps modulator by dissipation of the membrane potential in Enterococcus faecalis and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
A Comparative Spectroscopic Analysis of Isorosmanol and Its Isomers: Rosmanol and Epirosmanol
A detailed guide for researchers and drug development professionals on the distinguishing spectroscopic features of the antioxidant diterpenes isorosmanol, rosmanol, and epirosmanol. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, and mass spectrometry data, supported by established experimental protocols for their isolation and analysis.
This compound, along with its isomers rosmanol and epirosmanol, are phenolic diterpenes predominantly found in rosemary (Rosmarinus officinalis L.) that have garnered significant interest for their potent antioxidant and various biological activities. Accurate identification and differentiation of these isomers are crucial for research and development in the pharmaceutical and food industries. This guide presents a comprehensive comparison of their spectroscopic data to facilitate their unambiguous identification.
Chemical Structures
This compound, rosmanol, and epirosmanol are stereoisomers, sharing the same molecular formula (C₂₀H₂₆O₅) and molecular weight (346.42 g/mol ), but differing in the spatial arrangement of their atoms. These structural nuances lead to distinct spectroscopic fingerprints.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, rosmanol, and epirosmanol.
Table 1: ¹H NMR Spectroscopic Data (δ ppm)
| Proton | This compound (in acetone-d₆) | Rosmanol (in acetone-d₆) [1] | Epirosmanol (in acetone-d₆) [2] |
| Me-18 | 0.92 (s) | 0.90 (s) | 0.92 (s) |
| Me-19 | 1.03 (s) | 1.02 (s) | 1.04 (s) |
| Me-16, Me-17 | 1.20 (d, J=6.6 Hz) | 1.17 (d) | 1.17 (d, J=7.2 Hz) |
| H-14 | 6.81 (s) | - | 7.05 (s) |
| H-6 | 5.16 (d, J=4.3 Hz) | - | - |
| H-7 | 4.34 (t, J=4.3 Hz) | 4.57 (d) | 4.72 (br. s) |
| Other | 1.42 (d, J=4.3 Hz), 1.4-2.8 (m), 3.30 (m), 7.4 (br. s) | - | 1.4-1.9 (m), 2.00 (s), 3.0-3.5 (m), 3.74 (m), 7.34 (br. s) |
Note: Complete assignment of all protons was not available in the referenced literature for all isomers. The provided data highlights key distinguishing signals.
Table 2: ¹³C NMR Spectroscopic Data (δ ppm)
Detailed ¹³C NMR data for a side-by-side comparison is not consistently available in the public domain. Researchers are advised to acquire and analyze the spectra of purified standards for definitive assignments.
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 346[2] | 302, 300, 273, 257, 245, 233, 232, 231, 219, 205[2] |
| Rosmanol | 346[1] | 300, 287, 284, 273, 269, 231, 215[1] |
| Epirosmanol | 346[2] | 302, 287, 284, 273, 269, 231, 215[2] |
Experimental Protocols
The following outlines a general methodology for the isolation, purification, and spectroscopic analysis of this compound and its isomers from rosemary leaves.
Isolation and Purification
-
Extraction: Dried and powdered rosemary leaves are subjected to extraction using a suitable solvent such as ethanol, methanol, or acetone. Microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) can be employed to enhance efficiency.[3]
-
Fractionation: The crude extract is then partitioned using liquid-liquid extraction with solvents of varying polarity (e.g., hexane, ethyl acetate) to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are subjected to column chromatography on silica gel or Sephadex LH-20. A gradient elution system with solvents like benzene-acetone or isopropanol is used for separation.[2]
-
Purification: Final purification of the isolated isomers is achieved through preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as acetone-d₆ or chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or triple quadrupole mass analyzer. Data is typically acquired in negative ion mode.[4][5]
Isomeric Relationships
The following diagram illustrates the isomeric relationship between this compound, rosmanol, and epirosmanol.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination and Pharmacokinetic Study of Three Diterpenes in Rat Plasma by UHPLC-ESI-MS/MS after Oral Administration of Rosmarinus officinalis L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Isorosmanol: A Guide for Laboratory Professionals
Immediate Safety and Disposal Overview:
Due to the absence of a specific hazardous waste classification for Isorosmanol, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service before initiating any disposal procedures. Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.
Core Disposal Protocol
The following step-by-step procedure is a recommended guideline for the safe disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
All materials that have come into contact with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as chemical waste.
-
Segregate this compound waste from other waste streams to prevent potential reactions.
2. Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container compatible with organic compounds.
-
The label should prominently feature "Hazardous Waste" and "this compound."
-
List all constituents of the waste, including any solvents used.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area.
-
The storage area should be away from heat, sparks, and open flames and should have secondary containment measures in place.
4. Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's licensed hazardous waste disposal service.
5. Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be managed as non-hazardous waste, following institutional policies.
Hazardous Waste Characterization
While this compound is not specifically listed as a P- or U-listed hazardous waste by the EPA, a waste can still be classified as hazardous if it exhibits one or more of the following characteristics as defined by the Resource Conservation and Recovery Act (RCRA):[6]
| Characteristic | Description | EPA Waste Code |
| Ignitability | Liquids with flash points below 60°C, non-liquids that can cause fire, ignitable compressed gases, and oxidizers.[6] | D001 |
| Corrosivity | Aqueous wastes with a pH of ≤ 2 or ≥ 12.5, or liquids that can corrode steel.[6] | D002 |
| Reactivity | Wastes that are unstable, may react with water, emit toxic gases, or are capable of detonation or explosion under normal conditions.[6] | D003 |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP). | D004 - D043 |
It is the responsibility of the waste generator to determine if their this compound waste exhibits any of these characteristics. If solvents are used, their properties may also render the waste hazardous.[7]
Experimental Protocol: Spill Decontamination
In the event of an this compound spill, follow these procedures:
-
Evacuate and Secure: Alert personnel in the vicinity and ensure the area is well-ventilated. Remove all potential sources of ignition.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For significant spills or if aerosols are generated, respiratory protection may be necessary.
-
Containment:
-
For liquid spills: Use an inert absorbent material such as vermiculite or sand to soak up the spill.
-
For solid spills: Carefully sweep or scoop the material to avoid generating dust.
-
-
Collection: Place the contained material into a suitable, labeled container for disposal as hazardous waste.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended for guidance purposes only and is based on general laboratory safety principles and data from similar compounds. Always consult the specific Safety Data Sheet provided by the supplier and your institution's Environmental Health and Safety department for complete and accurate disposal instructions.
References
Personal protective equipment for handling Isorosmanol
Personal Protective Equipment (PPE)
Although Isorosmanol is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following personal protective equipment is recommended based on guidelines for similar compounds.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To prevent eye contact with this compound dust or splashes. |
| Skin Protection | Impervious clothing and chemical-resistant gloves. | To prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator should be used if exposure limits are exceeded, irritation or other symptoms are experienced, or when generating dust or aerosols.[1][2] | To prevent inhalation of dust or aerosols. |
Operational and Disposal Plan
Proper handling and disposal of this compound are critical for laboratory safety and environmental protection. The following step-by-step plan outlines the recommended procedures from receipt to disposal.
Step-by-Step Handling and Disposal Plan:
-
Receiving and Storage:
-
Upon receipt, carefully inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
-
Preparation for Use:
-
Before handling, ensure you are in a well-ventilated area or using a chemical fume hood.[1]
-
Don the appropriate PPE as detailed in the table above.
-
-
Handling:
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
Accidental Release Measures:
-
Disposal:
-
Dispose of waste material and containers in accordance with local, state, and federal regulations.
-
Do not allow the substance to enter drains or waterways. Smaller quantities may potentially be disposed of with household waste, but it is crucial to follow official regulations.[3] For larger quantities, a licensed professional waste disposal service should be used.
-
Experimental Workflow and Safety Protocols
The following diagrams illustrate the recommended workflow for handling this compound and the decision-making process for selecting appropriate PPE.
Caption: Workflow for Safe Handling of this compound.
Caption: PPE Selection Decision Tree for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
